Suc-Ala-Ala-Pro-Gly-pNA
Description
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Properties
Molecular Formula |
C23H30N6O9 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1 |
InChI Key |
PSEMASASSNCPGA-ZQIUZPCESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Suc-Ala-Ala-Pro-Gly-pNA: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic peptide substrate Nα-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). It details its chemical structure, physicochemical properties, and its primary application as a substrate for serine proteases, particularly α-lytic protease. This document also includes a detailed experimental protocol for its use in enzyme kinetics and a discussion of the underlying biochemical principles.
Core Concepts: Chemical Structure and Properties
This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) chromophore. The succinyl group at the N-terminus enhances its solubility in aqueous solutions. The peptide sequence (Ala-Ala-Pro-Gly) is specifically designed to be recognized and cleaved by certain proteases.
Chemical Structure:
While a definitive 2D structure diagram from a primary peer-reviewed source remains elusive in public databases, its structure can be inferred from its constituent parts: a succinyl group, the amino acid sequence Alanine-Alanine-Proline-Glycine, and a p-nitroaniline moiety attached to the C-terminus of Glycine via an amide bond.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 72682-68-9 | [1][2] |
| Molecular Formula | C₂₃H₃₀N₆O₉ | [2] |
| Molecular Weight | 534.52 g/mol | [2] |
| Solubility | Soluble in DMSO.[3][4] Aqueous solubility is limited but enhanced by the N-terminal succinyl group.[5] | |
| Storage | Store at -20°C for long-term stability. | [6] |
Mechanism of Action and Enzymatic Hydrolysis
This compound serves as a chromogenic substrate for proteases that exhibit specificity for the Ala-Ala-Pro-Gly sequence. The enzymatic cleavage occurs at the amide bond between the C-terminal glycine residue and the p-nitroaniline group.
Upon hydrolysis by a suitable protease, such as α-lytic protease, the colorless substrate releases the yellow-colored p-nitroaniline (pNA). The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at or near 405 nm. This direct relationship between enzyme activity and color change allows for the quantitative determination of enzyme kinetics.
The enzymatic reaction can be visualized as a single-step hydrolysis event.
Caption: Enzymatic cleavage of this compound by α-lytic protease.
Experimental Protocol: α-Lytic Protease Activity Assay
The following protocol is based on methodologies described for similar chromogenic substrates and the known application of this compound in studying α-lytic protease.[7] Researchers should optimize concentrations and incubation times based on their specific experimental conditions and enzyme preparations.
Materials:
-
This compound (Substrate)
-
α-Lytic Protease (Enzyme)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of α-lytic protease in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) at a concentration to be determined empirically. Store aliquots at -20°C.[6]
-
-
Assay Setup:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare serial dilutions of the enzyme in the assay buffer.
-
In a 96-well microplate, add the diluted enzyme solutions to the wells.
-
Include a substrate blank (assay buffer without enzyme) and an enzyme blank (enzyme solution without substrate) for background correction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to each well containing the enzyme.
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells) from the absorbance readings of the reaction wells.
-
Plot the absorbance at 405 nm versus time for each enzyme concentration.
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹).
-
The experimental workflow can be summarized in the following diagram:
Caption: A streamlined workflow for the α-lytic protease activity assay.
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Enzyme Kinetics Studies: Its use allows for the determination of key kinetic parameters such as Kₘ and kcat for α-lytic protease and other related enzymes. The study by Bone et al. (1991) utilized this and similar substrates to investigate the structural basis for the broad specificity of α-lytic protease mutants.[7]
-
Inhibitor Screening: The substrate is employed in high-throughput screening assays to identify and characterize potential inhibitors of target proteases.
-
Protease Specificity Profiling: By comparing the hydrolysis rates of a panel of similar peptide substrates, researchers can delineate the substrate specificity of a given protease.
Conclusion
This compound is a well-defined and useful tool for the study of serine proteases. Its chromogenic nature provides a straightforward and quantitative method for assessing enzyme activity. The detailed understanding of its chemical properties and a standardized experimental protocol are essential for obtaining reliable and reproducible results in research and drug development settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. neb.com [neb.com]
- 7. Structural basis for broad specificity in alpha-lytic protease mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Substrate Specificity of Suc-Ala-Ala-Pro-Gly-pNA and Related Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-para-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). Due to the limited specific literature on this particular peptide, this guide establishes a framework for its use by drawing detailed comparisons with the well-characterized and structurally similar substrates: Suc-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Pro-Phe-pNA. This document outlines the core principles of pNA-based enzymatic assays, details substrate specificities for related compounds, provides adaptable experimental protocols, and presents key data in a structured format for effective comparison.
Introduction to Chromogenic p-Nitroanilide Substrates
Chromogenic substrates containing a para-nitroanilide (pNA) moiety are invaluable tools in enzyme kinetics and inhibitor screening. The core principle of these assays lies in the spectrophotometric detection of the reaction product. In its peptide-bound form, pNA is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA group, free pNA is released, which has a distinct yellow color and a strong absorbance at wavelengths between 405 and 410 nm.[1][2][3] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzyme's activity under initial velocity conditions.
The peptide sequence of the substrate is the primary determinant of its specificity for a particular protease. The succinyl group at the N-terminus enhances the solubility of the peptide in aqueous buffers, a crucial feature for in vitro assays.[3]
Substrate Specificity and Enzyme Interactions
The specificity of a protease is determined by the amino acid residues it preferentially binds in its active site pockets, particularly the S1 pocket which accommodates the P1 residue of the substrate (the residue immediately preceding the scissile bond).
To provide a robust understanding of the expected enzymatic interactions with this compound, we will examine the known specificities of its close analogs.
Suc-Ala-Ala-Ala-pNA
This substrate, with Alanine at the P1 position, is a well-established and sensitive substrate for elastases .[1] Porcine pancreatic elastase and human leukocyte elastase both readily cleave this substrate.[1] It is also reported to be hydrolyzed by other serine proteases such as proteinase K, subtilisins, and thermitase.[1]
Suc-Ala-Ala-Pro-Phe-pNA
With Phenylalanine at the P1 position, this substrate is tailored for proteases with a preference for large hydrophobic residues in their S1 pocket. It is a sensitive substrate for:
-
α-Chymotrypsin
-
Cathepsin G [2]
-
Chymase
-
Prostate-Specific Antigen (PSA)
-
Cyclophilins (Peptidyl Prolyl cis-trans Isomerases)
Notably, it is not hydrolyzed by human leukocyte elastase.
The following table summarizes the known kinetic parameters for the cleavage of Suc-Ala-Ala-Pro-Phe-pNA by various enzymes.
| Enzyme | Substrate | K_m_ (µM) | Reference |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | [2] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 |
Experimental Protocols
The following are detailed methodologies for enzymatic assays using pNA substrates. While a specific protocol for this compound is not published, the protocol for Suc-Ala-Ala-Ala-pNA with porcine pancreatic elastase serves as an excellent template.
General Assay Principle for pNA Substrates
The workflow for a typical enzymatic assay with a pNA substrate involves the preparation of reagents, incubation of the enzyme with the substrate, and continuous or endpoint measurement of the absorbance to determine the reaction rate.
General workflow for a pNA-based enzymatic assay.
Protocol for Porcine Pancreatic Elastase Assay with Suc-Ala-Ala-Ala-pNA
This protocol is adapted from established methods and can be modified for use with this compound.[5]
Materials:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.3 at 25°C.
-
Enzyme Dilution Buffer: 0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Ala-pNA in DMSO to a concentration of 10-20 mM.
-
Enzyme Solution: Dissolve porcine pancreatic elastase to 1.0 mg/mL in the enzyme dilution buffer. Prepare a working dilution of 0.10 mg/mL in the same buffer. Keep on ice.
-
96-well microplate or spectrophotometer cuvettes.
-
Spectrophotometer capable of reading at 410 nm.
Procedure:
-
Prepare the reaction mixture: In each well of a microplate, add:
-
250 µL of Assay Buffer.
-
5 µL of Substrate Stock Solution (for a final concentration of approximately 0.2-0.5 mM, this may need optimization).
-
-
Equilibrate: Incubate the plate at 25°C for 5-10 minutes to bring the reaction mixture to the desired temperature.
-
Initiate the reaction: Add 5 µL of the 0.10 mg/mL elastase working solution to each well.
-
Measure absorbance: Immediately begin reading the absorbance at 410 nm every minute for 10-30 minutes.
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA410/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA410/min * Total Volume (L)) / (ε * Path Length (cm) * [Enzyme] (mg)) Where ε (molar extinction coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹.
-
Data Presentation
The following tables present a comparative summary of the physical and enzymatic properties of this compound and its analogs.
Table 1: Physical and Chemical Properties of Substrates
| Substrate | Molecular Formula | Molecular Weight ( g/mol ) | P1 Residue |
| This compound | C₂₃H₃₀N₆O₉ | 534.53 | Glycine |
| Suc-Ala-Ala-Ala-pNA | C₁₉H₂₅N₅O₈ | 451.43 | Alanine |
| Suc-Ala-Ala-Pro-Phe-pNA | C₃₀H₃₆N₆O₉ | 624.65 | Phenylalanine |
Table 2: Summary of Known Enzyme Specificities
| Substrate | Primary Target Enzymes | Not Cleaved By |
| This compound | Pancreatic Elastase (putative) | Data not available |
| Suc-Ala-Ala-Ala-pNA | Pancreatic Elastase, Leukocyte Elastase, Proteinase K | Data not available |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G, Chymase, PSA, Cyclophilins | Human Leukocyte Elastase |
Logical Relationships in Substrate Design and Specificity
The choice of the P1 residue is a critical factor in designing a substrate for a specific serine protease. The following diagram illustrates the relationship between the P1 residue of the substrate and the S1 binding pocket of the target enzyme.
P1 residue determines enzyme specificity.
Conclusion
This compound is a chromogenic substrate likely targeted by elastase and other proteases that recognize small amino acids at the P1 position. While direct kinetic data for this specific peptide is sparse, a comprehensive understanding of its application can be achieved by examining its well-characterized analogs, Suc-Ala-Ala-Ala-pNA and Suc-Ala-Ala-Pro-Phe-pNA. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers and drug development professionals to effectively utilize this compound in their enzymatic assays and screening campaigns. It is recommended that for any new enzyme-substrate pair, kinetic parameters such as K_m_ and k_cat_ be determined empirically to ensure accurate and reproducible results.
References
The Intended Use of Suc-Ala-Ala-Pro-Gly-pNA in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of biochemical research and drug development, the use of specific and reliable enzymatic substrates is paramount for the accurate characterization of proteases and the screening of their inhibitors. This technical guide provides an in-depth overview of the synthetic chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-p-Nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). We will explore its core applications, the principles behind its use, detailed experimental protocols, and its role in advancing our understanding of enzyme function.
Core Concept: A Tool for Probing Protease Specificity
This compound is a synthetic peptide that serves as a substrate for specific proteases. Its utility in research stems from its carefully designed structure:
-
Peptide Sequence (Suc-Ala-Ala-Pro-Gly): This sequence mimics a recognition site for certain proteases. The specificity of a protease is determined by its ability to bind to and cleave the peptide bond at a specific position within this sequence. The terminal Glycine (Gly) residue at the P1 position (the amino acid immediately preceding the cleavage site) is a key determinant of the substrate's target enzyme.
-
Chromogenic Reporter Group (p-Nitroanilide, pNA): The C-terminus of the peptide is covalently linked to p-nitroanilide. When the peptide bond between the Glycine and the pNA is cleaved by a protease, free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm.
The enzymatic hydrolysis of this compound allows for a straightforward and continuous colorimetric assay to measure the activity of the target protease. The rate of pNA release is directly proportional to the enzyme's activity under given conditions.
Primary Intended Use: Assay for α-Lytic Protease Activity
Based on available literature, the primary intended use of this compound is as a substrate for α-lytic protease and its mutants[1][2]. α-Lytic protease, a serine protease isolated from the bacterium Lysobacter enzymogenes, exhibits a preference for cleaving peptide bonds following small, neutral amino acids such as Alanine, Serine, Threonine, and Valine. The presence of Glycine at the P1 position of this compound makes it a suitable substrate for studying the activity of this class of enzymes.
While other proteases may exhibit some level of activity towards this substrate, its design is particularly tailored for investigating proteases with a specificity for smaller amino acid residues at the P1 site.
Principle of the Enzymatic Assay
The enzymatic assay for protease activity using this compound is based on the spectrophotometric detection of the hydrolysis product, p-nitroanilide.
The workflow for a typical enzyme activity assay involves the incubation of the protease with the substrate and monitoring the change in absorbance over time.
Experimental Protocols
The following is a generalized protocol for determining protease activity using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound
-
α-Lytic Protease or other target enzyme
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (refer to the manufacturer's instructions). The final concentration will depend on the enzyme's activity.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Enzyme Assay:
-
Set up the microplate with the required number of wells for samples, controls (no enzyme), and blanks (no substrate).
-
Add the appropriate volume of assay buffer to each well.
-
Add the working substrate solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the sample wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each sample.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (μmol/min/mg) = (ΔAbs/min * Total Assay Volume) / (ε * Path Length * Amount of Enzyme in mg)
-
Where ε is the molar extinction coefficient of p-nitroanilide (typically ~8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).
-
-
Data Presentation
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | α-Lytic Protease | Data not available | Data not available | Data not available | |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 | Data not available | Data not available | [1] |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | Data not available | Data not available | [1] |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4000 | Data not available | Data not available | [1] |
Data for Suc-Ala-Ala-Pro-Phe-pNA is provided for comparative context.
Applications in Drug Development
The use of this compound extends to the screening and characterization of protease inhibitors, a critical aspect of drug development.
References
Absorbance spectrum of p-nitroanilide released from Suc-Ala-Ala-Pro-Gly-pNA
An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroanilide Released from Suc-Ala-Ala-Pro-Gly-pNA
For researchers, scientists, and drug development professionals utilizing the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide (this compound), a thorough understanding of the spectral properties of the released p-nitroanilide (pNA) is paramount for accurate enzymatic activity determination. This guide provides a detailed overview of the absorbance spectrum of pNA, experimental protocols for its quantification, and a visual representation of the enzymatic assay workflow.
Introduction to p-Nitroanilide as a Chromogenic Reporter
In biochemical assays, synthetic peptide substrates like this compound are instrumental in measuring the activity of specific proteases. The enzymatic cleavage of the amide bond between the peptide and p-nitroaniline releases the yellow-colored pNA molecule. The concentration of the liberated pNA can be quantified spectrophotometrically, providing a direct measure of enzyme activity. The intensity of the color, and thus the absorbance, is proportional to the amount of pNA produced.
Absorbance Spectrum of p-Nitroanilide
The absorbance spectrum of p-nitroaniline is characterized by a maximum absorbance peak (λmax) in the near-UV region. While the λmax of free p-nitroaniline is around 380-381 nm, enzymatic assays are typically monitored at slightly longer wavelengths, such as 405 nm or 410 nm.[1][2][3] This is a critical consideration to minimize interference from the un-cleaved substrate, which has a significant absorbance at lower wavelengths.[4] The absorbance of pNA is also sensitive to the pH and composition of the solution.[5][6]
Quantitative Data for p-Nitroanilide
The molar extinction coefficient (ε) is a crucial parameter for converting absorbance measurements into the molar concentration of the product using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration). The value of ε for p-nitroanilide can vary depending on the specific wavelength and the assay conditions.
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Typical Assay Conditions |
| 405 | 9,960 | General use in enzymatic assays.[7] |
| 405 | 9,500 | Reported for human leukocyte elastase assays.[4] |
| 410 | 8,800 | Commonly used in chymotrypsin and other protease assays.[1] |
| 380 | 13,500 | Peak absorbance of free p-nitroaniline, but with potential substrate overlap.[4] |
Experimental Protocol for Measuring p-Nitroanilide Release
This protocol provides a general framework for a continuous colorimetric assay to determine protease activity using this compound. Specific parameters may need to be optimized for the enzyme of interest.
1. Materials and Reagents:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5-9.0, or 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl)[3]
-
Purified enzyme solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm
-
96-well microplate or cuvettes
2. Preparation of Solutions:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution in aliquots at -20°C, protected from light.[8]
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.2 - 1 mM).[3][8] It is crucial to prepare this solution fresh.
3. Assay Procedure:
-
Set the spectrophotometer or microplate reader to the desired temperature (e.g., 25°C or 37°C) and wavelength (405 nm or 410 nm).[3]
-
Pipette the substrate working solution into the wells of the microplate or cuvettes.
-
To initiate the enzymatic reaction, add a small volume of the enzyme solution to each well. The final volume should be consistent across all reactions.
-
Immediately start monitoring the change in absorbance over time. Readings can be taken at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).[8]
-
Include appropriate controls, such as a blank (substrate working solution without enzyme) and a negative control (enzyme in assay buffer without substrate).
4. Data Analysis:
-
Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).
-
Convert the rate of change in absorbance to the rate of pNA formation in molar concentration per minute using the Beer-Lambert law: Rate (M/min) = (ΔA/min) / (ε × b) where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroanilide at the chosen wavelength (from the table above).
-
b is the path length of the light through the solution in cm (typically 1 cm for a standard cuvette, but needs to be determined for a microplate).
-
Enzymatic Reaction and Detection Workflow
The following diagram illustrates the workflow for the enzymatic assay, from the substrate to the detection of the released p-nitroanilide.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fao.org [fao.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chegg.com [chegg.com]
- 8. glpbio.com [glpbio.com]
An In-depth Technical Guide to the Enzymatic Interaction with a Glycine Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between enzymes and glycine substrates. While the classic P1-S1 interaction, a cornerstone of protease specificity, is extensively studied for residues with bulky, hydrophobic, or charged side chains, specificity for a P1-glycine residue is a less commonly characterized phenomenon. However, two key biological systems offer significant insights into how enzymes recognize and process glycine: the mitochondrial Glycine Cleavage System (GCS) and fungal Polyglycine Hydrolases. This document will delve into the mechanisms, quantitative data, and experimental protocols related to these systems, providing a robust framework for understanding enzyme-glycine interactions.
The Glycine Cleavage System (GCS): A Multi-Enzyme Complex for Glycine Catabolism
The Glycine Cleavage System is a mitochondrial multi-enzyme complex that plays a central role in global carbon and nitrogen metabolism by catalyzing the reversible oxidation of glycine.[1][2] It is not a protease in the traditional sense, as it does not hydrolyze a peptide bond. Instead, it decarboxylates glycine in a multi-step process. The system is composed of four proteins: P-protein (glycine decarboxylase), H-protein (a lipoic acid-containing carrier), T-protein (aminomethyltransferase), and L-protein (dihydrolipoamide dehydrogenase).[3]
The initial and key interaction with the glycine substrate is mediated by the P-protein . This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of glycine.[3] The H-protein acts as a co-substrate, accepting the aminomethyl group from glycine.[4]
Mechanism of P-protein Interaction with Glycine
The catalytic cycle begins with the P-protein, which binds the glycine substrate. The reaction proceeds through a sequential random Bi Bi mechanism.[4] Glycine and the H-protein bind to the P-protein, leading to the decarboxylation of glycine to CO2 and the transfer of the remaining aminomethyl moiety to the lipoamide arm of the H-protein.[1][3]
Quantitative Data for P-protein and Glycine Interaction
The following table summarizes the available kinetic parameters for the P-protein-catalyzed reaction.
| Substrate | Enzyme | Km | Optimal pH | Source |
| Glycine | Chicken Liver P-protein | 5.8 mM | 7.1 | [4] |
| H-protein | Chicken Liver P-protein | 3.4 µM | 7.1 | [4] |
Signaling and Metabolic Pathways Involving the GCS
The GCS is a critical node in cellular metabolism, linking glycine degradation to one-carbon metabolism through the production of 5,10-methylenetetrahydrofolate.[5] This one-carbon unit is essential for the biosynthesis of purines, thymidylate, and methionine.[3] In plants, the GCS is a key component of the photorespiratory pathway.[2] Defects in the GCS, particularly in the P-protein (encoded by the GLDC gene), lead to the severe metabolic disorder nonketotic hyperglycinemia, characterized by the accumulation of glycine in the brain and other tissues.[5][6]
Fungal Polyglycine Hydrolases: A True P1-S1 Interaction
Certain plant-pathogenic fungi secrete proteases known as polyglycine hydrolases that specifically target and cleave polyglycine regions within plant defense proteins, such as class IV chitinases.[7] This represents a true P1-S1 interaction where the enzyme recognizes a glycine residue at the P1 position of the substrate.
Structure and Specificity
The first crystal structure of a polyglycine hydrolase revealed a two-domain structure, with the C-terminal domain sharing structural similarities with class C β-lactamases.[8][9] These enzymes exhibit specificity for cleaving Gly-Gly peptide bonds within a polyglycine linker.[10] The active site contains a catalytic serine, and site-directed mutagenesis of this residue results in a loss of activity.[7]
Quantitative Data
Currently, detailed quantitative kinetic data (Km, kcat) for the interaction of polyglycine hydrolases with their substrates are not extensively reported in publicly available literature.
Biological Context
Polyglycine hydrolases are virulence factors for certain fungal pathogens of plants, such as Zea mays (corn).[8] By cleaving the polyglycine linker of plant chitinases, they inactivate these defense enzymes, thus helping the fungus to overcome one of the plant's resistance mechanisms.[9]
Experimental Protocols
This section details experimental methodologies for studying glycine-interacting enzymes.
Characterization of the Glycine Cleavage System
Objective: To measure the kinetic parameters of the P-protein component.
Methodology: Steady-State Kinetics [4]
-
Enzyme and Substrate Preparation:
-
Purify P-protein and H-protein from a suitable source (e.g., chicken liver mitochondria or a recombinant expression system).
-
Prepare stock solutions of glycine and purified H-protein in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.1).
-
-
Assay Procedure:
-
The reaction measures the exchange of 14CO2 into the carboxyl group of glycine, which is dependent on the forward reaction.
-
Set up reaction mixtures containing P-protein, H-protein, glycine, and NaH14CO3 in a final volume in sealed vials.
-
Incubate at a constant temperature (e.g., 37°C) with gentle shaking.
-
Terminate the reaction by adding an acid (e.g., 10% trichloroacetic acid), which also serves to release the unincorporated 14CO2.
-
Capture the released 14CO2 in a suitable trapping agent (e.g., hyamine hydroxide) within a center well.
-
Quantify the trapped radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Vary the concentration of one substrate (e.g., glycine) while keeping the other (H-protein) at a saturating concentration, and vice versa.
-
Plot initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Use double reciprocal plots (Lineweaver-Burk) to analyze the reaction mechanism.[4]
-
Characterization of Polyglycine Hydrolase Activity
Objective: To determine the cleavage specificity of a polyglycine hydrolase.
Methodology: MALDI-TOF Mass Spectrometry [10][11]
-
Reaction Setup:
-
Incubate the purified polyglycine hydrolase with its substrate (e.g., purified plant chitinase containing a polyglycine linker) in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.2).[11]
-
Incubate for a defined period (e.g., 1 hour) at an optimal temperature (e.g., 30°C).[11]
-
As a control, incubate the substrate alone under the same conditions.
-
-
Sample Preparation for MALDI-TOF MS:
-
Stop the reaction and prepare the sample for analysis. This may involve desalting and concentration using a ZipTip or similar method.
-
Mix the sample with a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the appropriate mass range to detect the full-length substrate and any cleavage products.
-
Compare the spectra of the enzyme-treated sample with the control to identify new peaks corresponding to the cleavage fragments.
-
The masses of the fragments can be used to determine the exact cleavage sites within the polyglycine linker.[10]
-
General Workflow for Identifying Proteases with P1-Glycine Specificity
For the discovery and characterization of novel proteases that may exhibit specificity for a single P1-glycine residue, a systematic approach is required.
Conclusion and Future Directions
The interaction of enzymes with a glycine substrate is a nuanced field. While the traditional P1-S1 paradigm is less frequently centered on glycine due to its minimal side chain, the Glycine Cleavage System and fungal Polyglycine Hydrolases provide detailed models of specific glycine recognition and processing. The GCS highlights a complex, coordinated enzymatic pathway for glycine catabolism with profound implications for human health, whereas polyglycine hydrolases offer a fascinating example of co-evolution in plant-pathogen interactions.
Future research in this area could focus on:
-
Discovering Novel Glycine-Specific Proteases: Employing modern screening techniques, such as cellular libraries of peptide substrates (CLiPS)[12] or mass spectrometry-based degradomics,[13] to identify proteases that may have a previously uncharacterized specificity for P1-glycine residues.
-
Structural and Mechanistic Studies: Elucidating the high-resolution structures of polyglycine hydrolases in complex with their substrates to understand the molecular basis of their specificity.
-
Therapeutic Targeting: For the GCS, a deeper understanding of the P-protein's active site and its interaction with glycine could inform the development of novel therapeutics for nonketotic hyperglycinemia.
This guide provides a foundational understanding for professionals in biochemistry, drug development, and molecular biology, summarizing the current state of knowledge and outlining pathways for future investigation into the enzymatic processing of glycine.
References
- 1. Structure of the Homodimeric Glycine Decarboxylase P-protein from Synechocystis sp. PCC 6803 Suggests a Mechanism for Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the glycine cleavage reaction. Steady state kinetic studies of the P-protein-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia [jstage.jst.go.jp]
- 6. foundationnkh.org [foundationnkh.org]
- 7. Polyglycine hydrolases: Fungal β-lactamase-like endoproteases that cleave polyglycine regions within plant class IV chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structure of a polyglycine hydrolase determined using a RoseTTAFold model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for α-Lytic Protease Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Lytic protease, a serine endopeptidase isolated from the bacterium Lysobacter enzymogenes, is a valuable tool in proteomics and enzymology research.[1] It exhibits a distinct cleavage specificity, preferentially hydrolyzing peptide bonds C-terminal to small, neutral amino acids such as Alanine (Ala), Threonine (Thr), Serine (Ser), and Valine (Val).[2][3] This specificity provides a complementary approach to other proteases like trypsin. The chromogenic substrate N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA) is utilized to conveniently assay the enzymatic activity of α-lytic protease. The protease cleaves the peptide bond C-terminal to the Glycine residue, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Principle of the Assay
The enzymatic activity of α-lytic protease is determined by monitoring the rate of release of p-nitroaniline (pNA) from the synthetic peptide substrate, this compound. Upon cleavage by the protease, the colorless substrate yields pNA, which has a strong absorbance at 410 nm. The initial rate of pNA formation is directly proportional to the concentration of active α-lytic protease under saturating substrate conditions.
Data Presentation
Enzyme and Substrate Specifications
| Parameter | Value | Reference |
| Enzyme | α-Lytic Protease | [1] |
| EC Number | 3.4.21.12 | [1] |
| Source | Lysobacter enzymogenes | [1] |
| Molecular Weight | ~19.8 kDa | [3] |
| Substrate | This compound | |
| Molecular Formula | C₂₃H₃₀N₆O₉ | |
| Molecular Weight | 534.52 g/mol | |
| Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm | [4] |
Recommended Assay Conditions
| Parameter | Recommended Condition | Reference |
| pH | 7.5 - 8.5 | [3] |
| Temperature | 37°C | [3] |
| Wavelength for pNA detection | 410 nm | [4] |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | [3] |
Effects of Various Additives on α-Lytic Protease Activity
| Additive | Concentration | Effect on Activity | Reference |
| Sodium Deoxycholate | 0.1% | Stimulates | [3] |
| Sodium Deoxycholate | 1.0% | ~40% Inhibition | [3] |
| Sodium Dodecyl Sulfate (SDS) | 0.1% | ~50% Inhibition | [3] |
| Guanidine Hydrochloride | 1 M | ~80% Inhibition | [3] |
| Phenylmethylsulfonyl fluoride (PMSF) | - | Strong Inhibition | [2][3] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
α-Lytic Protease Stock Solution:
-
Prepare a stock solution of α-lytic protease in 10 mM sodium acetate, pH 5.0, to maintain stability.[3]
-
The final concentration will depend on the specific activity of the enzyme lot. A starting concentration of 1 mg/mL is recommended.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve 5.35 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Assay Protocol
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the α-lytic protease stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL in the final reaction volume is suggested.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 1 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the Substrate Working Solution to each well of a clear, flat-bottom 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes to bring the substrate to the reaction temperature.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Controls:
-
Blank: 180 µL of Substrate Working Solution and 20 µL of Assay Buffer (without enzyme).
-
Substrate Control: 180 µL of Assay Buffer and 20 µL of Substrate Stock Solution to check for spontaneous hydrolysis.
-
Enzyme Control: 180 µL of Assay Buffer and 20 µL of Enzyme Working Solution.
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min):
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance at 410 nm versus time for each reaction.
-
Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min).
-
-
Calculate the concentration of pNA produced:
-
Use the Beer-Lambert law: A = εbc
-
A = Absorbance
-
ε = Molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹)
-
b = Path length of the light in the well (typically provided by the plate manufacturer, often around 0.5 cm for a 200 µL volume in a 96-well plate).
-
c = Concentration of pNA (M)
-
-
Concentration of pNA (M) = (ΔAbs/min) / (ε * b)
-
-
Calculate the enzyme activity:
-
Activity (µmol/min/mg) = (Concentration of pNA produced (M) * Reaction Volume (L)) / (Amount of enzyme (mg) * 10⁻⁶)
-
Visualizations
Catalytic Mechanism of α-Lytic Protease
The catalytic mechanism of α-lytic protease follows the canonical serine protease mechanism, involving a catalytic triad of Aspartic Acid, Histidine, and Serine.
Caption: Simplified catalytic mechanism of α-lytic protease.
Experimental Workflow for α-Lytic Protease Assay
Caption: Experimental workflow for the α-lytic protease chromogenic assay.
Logical Relationship of α-Lytic Protease Activation
The proper folding and subsequent activation of α-lytic protease is critically dependent on its N-terminal pro-region, which acts as an intramolecular chaperone.
Caption: Activation pathway of α-lytic protease.
References
Application Notes and Protocols for Measuring Enzyme Kinetics using a Chromogenic Substrate
Topic: Measuring Enzyme Kinetics with Suc-Ala-Ala-Pro-Gly-pNA and Related Chromogenic Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine-p-nitroanilide (this compound) and its analogues in measuring enzyme kinetics. Chromogenic substrates that release p-nitroaniline (pNA) upon enzymatic cleavage are invaluable tools in biochemistry and drug discovery for characterizing protease activity. The rate of pNA release, which can be monitored spectrophotometrically as an increase in absorbance at 405-410 nm, is directly proportional to the enzyme's catalytic activity.
These assays are fundamental for determining key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ), as well as for screening potential enzyme inhibitors.
Principle of the Assay
The enzymatic reaction is based on the hydrolysis of the amide bond between the peptide sequence and the p-nitroaniline moiety. This cleavage releases the yellow-colored pNA molecule. The reaction progress is monitored by measuring the rate of increase in absorbance at 405 nm.
-
Enzyme + this compound → Enzyme + Peptide + p-nitroaniline (yellow)
The initial velocity of the reaction is then used to determine the kinetic parameters of the enzyme.
Substrate Specificity and Considerations
The peptide sequence of the substrate is critical for its specificity towards a particular protease. Chymotrypsin, a well-characterized serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These residues fit into the S1 hydrophobic pocket of the enzyme's active site.[1]
The user-specified substrate, This compound , contains a Glycine (Gly) residue at the P1 position (the position immediately preceding the cleavage site). As Glycine is a small, non-hydrophobic amino acid, this substrate is expected to be a poor substrate for chymotrypsin, resulting in very slow hydrolysis.
For robust and sensitive measurement of chymotrypsin activity, the closely related substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-AAPF-pNA) is highly recommended.[2] This substrate features a Phenylalanine at the P1 position, making it an excellent substrate for chymotrypsin and related proteases like cathepsin G.[2][3]
This protocol will primarily detail the use of Suc-AAPF-pNA with chymotrypsin as a well-established model system. The principles and methods described can be adapted for this compound, but researchers should anticipate significantly lower reaction rates and may need to use higher enzyme concentrations and longer incubation times to achieve a measurable signal.
Materials and Reagents
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)
-
Suc-Ala-Ala-Pro-Phe-pNA (or this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl
-
Calcium Chloride (CaCl₂)
-
Hydrochloric Acid (HCl)
-
Ultrapure water
-
96-well flat-bottom microplates (for plate reader assays) or semi-micro cuvettes (for spectrophotometer assays)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm (or 410 nm)
Experimental Protocols
Reagent Preparation
1. Assay Buffer (100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Dissolve 12.11 g of Tris base in ~900 mL of ultrapure water.
-
Add 1.47 g of CaCl₂ dihydrate.
-
Adjust the pH to 7.8 at 25°C using 1 M HCl.
-
Bring the final volume to 1 L with ultrapure water.
-
Store at 4°C.
2. Substrate Stock Solution (e.g., 50 mM Suc-AAPF-pNA in DMSO)
-
Accurately weigh the substrate powder.
-
Dissolve in anhydrous DMSO to achieve the desired concentration (e.g., 50 mM). Mix well.[4]
-
Store this stock solution in small aliquots at -20°C, protected from light and moisture.[5]
3. Enzyme Stock Solution (e.g., 1 mg/mL Chymotrypsin)
-
Prepare the stock solution by dissolving chymotrypsin in cold 1 mM HCl containing 2 mM CaCl₂. This acidic condition enhances stability.[3]
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
4. Enzyme Working Solution
-
Immediately before the assay, dilute the enzyme stock solution to the desired concentration using the Assay Buffer. The final concentration will need to be determined empirically but a starting point for Suc-AAPF-pNA is in the range of 1-10 µg/mL. For this compound, a significantly higher concentration may be required.
Protocol for Determining Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. It can be scaled for cuvette-based assays.
1. Prepare Substrate Dilutions:
-
Create a serial dilution of the substrate (Suc-AAPF-pNA) in Assay Buffer. A typical concentration range to test would be from 0.05 mM to 2.0 mM final concentration in the well. To do this, you can prepare intermediate dilutions from your DMSO stock in Assay Buffer. Note: Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤2%) to avoid effects on enzyme activity.
2. Set up the Assay Plate:
-
Add 100 µL of each substrate dilution to multiple wells of a 96-well plate.
-
Include "no-enzyme" control wells for each substrate concentration, containing 100 µL of the substrate dilution and 100 µL of Assay Buffer. This will account for any non-enzymatic substrate hydrolysis.
-
Include "no-substrate" control wells containing 100 µL of Assay Buffer and 100 µL of the enzyme working solution.
3. Initiate and Monitor the Reaction:
-
Pre-warm the plate and the enzyme working solution to the desired reaction temperature (e.g., 25°C or 37°C).
-
To start the reaction, add 100 µL of the chymotrypsin working solution to each well containing the substrate dilutions.
-
Immediately place the plate in a microplate reader set to the same temperature.
-
Measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. Ensure the readings are taken during the initial, linear phase of the reaction.
Data Analysis
1. Calculate the Rate of Reaction (v):
-
For each substrate concentration, plot Absorbance at 405 nm versus Time (in seconds or minutes).
-
Determine the slope of the initial linear portion of this curve. This slope is the initial reaction rate (ΔA/min).
-
Convert the rate from ΔA/min to M/s using the Beer-Lambert Law: v (M/s) = (ΔA / min) / (ε × l) × (1 min / 60 s)
-
ε (Molar extinction coefficient of pNA): 8,800 M⁻¹cm⁻¹ at 410 nm.[2]
-
l (Path length): For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm. This should be measured or calibrated for your specific plate and reader. For a standard 1 cm cuvette, l = 1 cm.
-
2. Determine Kₘ and Vₘₐₓ:
-
Plot the initial reaction rate (v) against the corresponding substrate concentration ([S]).
-
Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear transformation of the data, though non-linear regression is generally more accurate.
3. Calculate k꜀ₐₜ and Catalytic Efficiency:
-
k꜀ₐₜ (Turnover number): Vₘₐₓ / [E]ₜ
-
[E]ₜ: Total enzyme concentration in the assay.
-
-
Catalytic Efficiency: k꜀ₐₜ / Kₘ
Quantitative Data Summary
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Reference Conditions |
| α-Chymotrypsin | Suc-AAPF-pNA | ~60 | N/A | N/A | pH 7.8, 25°C |
| Cathepsin G | Suc-AAPF-pNA | 1700 | N/A | N/A | pH 7.5, 25°C |
| Various Proteases | pNA Substrates | Variable | Variable | Variable | Assay dependent |
N/A: Specific data not available in the cited search results. Kₘ values are indicative and can vary based on precise assay conditions (pH, buffer composition, temperature).
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters using a chromogenic substrate.
Chymotrypsin Signaling Pathway in Intestinal Epithelium
Recent research has uncovered a signaling role for chymotrypsin beyond its digestive function in the gut. It can interact with Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells, modulating cellular signaling pathways.[6][7]
Caption: Chymotrypsin signaling via Protease-Activated Receptors (PARs) in the gut.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. coachrom.com [coachrom.com]
- 4. fao.org [fao.org]
- 5. Activation and stabilization of alpha-chymotrypsin by cationic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining Enzyme Kinetic Constants (Km and kcat) using Suc-Ala-Ala-Pro-Gly-pNA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are two key parameters that describe the efficiency of an enzyme. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The kcat, or turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
This document provides a detailed protocol for determining the Km and kcat of a protease using the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA).
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide bond between the glycine and the p-nitroaniline (pNA) moiety in the this compound substrate. Upon hydrolysis by a suitable protease, free pNA is released. While the intact substrate is colorless, the liberated pNA has a distinct yellow color that can be quantified by measuring the absorbance of light at or near 405-410 nm.[1][2][3] The initial rate of the reaction is directly proportional to the enzyme's activity under a given set of conditions. By measuring the initial reaction velocities at various substrate concentrations, the kinetic parameters Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.[4][5]
Materials and Reagents
-
This compound substrate
-
Enzyme of interest (e.g., a specific protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2; the optimal buffer will be enzyme-dependent)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol
Reagent Preparation
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the substrate in 100% DMSO or DMF.[6] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Prepare a working solution of the enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate for a sufficient duration (e.g., 10-15 minutes).
-
Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. It is recommended to prepare a 2X concentrated series of at least 6-8 different concentrations. A typical starting range might be from 0.05 mM to 2 mM, but the optimal range will depend on the enzyme's Km.
Assay Procedure
-
Set up the Microplate: In a 96-well plate, add 50 µL of each 2X substrate dilution in triplicate. Include a "no substrate" control (assay buffer only) and a "no enzyme" control for each substrate concentration to measure background absorbance.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C, 30°C, or 37°C) for 5 minutes.
-
Initiate the Reaction: Add 50 µL of the 2X enzyme working solution to each well to initiate the reaction (final volume will be 100 µL). For the "no enzyme" controls, add 50 µL of assay buffer.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm (or a wavelength between 405-410 nm) every 30-60 seconds for 10-20 minutes.
Data Analysis
-
Calculate Initial Velocities (V₀):
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial linear portion of the curve for each reaction.
-
The slope of this linear portion represents the initial velocity (V₀) in units of absorbance change per minute (ΔAbs/min).
-
Convert V₀ from ΔAbs/min to moles of product per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5), c is the concentration, and l is the path length of the light in the well.[7]
-
-
Determine Km and Vmax:
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, R):[4][8] V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the best-fit values for Vmax and Km.
-
-
Calculate kcat:
-
Calculate the kcat using the following equation: kcat = Vmax / [E]t
-
Where [E]t is the total enzyme concentration in the assay.
-
Data Presentation
The following table provides an illustrative example of kinetic parameters for enzymes acting on a similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-pNA. The kinetic constants for this compound will need to be determined experimentally.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | N/A | N/A | Benchchem[1] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | N/A | N/A | MedChemExpress[9] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | N/A | N/A | Benchchem[1] |
N/A: Not available in the cited sources.
Visualizations
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 6. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. GraphPad Prism 10 Curve Fitting Guide - Example: Fitting an enzyme kinetics curve [graphpad.com]
- 9. medchemexpress.com [medchemexpress.com]
Suc-Ala-Ala-Pro-Gly-pNA stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of the chromogenic substrate, Suc-Ala-Ala-Pro-Gly-pNA (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide). This peptide is a valuable tool in biochemical assays for the investigation of protease activity.
Introduction
This compound is a synthetic peptide substrate designed for the sensitive detection of protease activity. Upon enzymatic cleavage at the C-terminal side of the glycine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is yellow and can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. This allows for a continuous, kinetic assay of enzyme activity. Due to its specific amino acid sequence, this substrate is particularly useful for the characterization of certain proteases and for the screening of their inhibitors.
Physicochemical Properties and Solubility
Proper handling and storage of this compound are critical for maintaining its integrity and ensuring reproducible experimental results. The solubility of the peptide is a key factor in the preparation of stock solutions.
| Property | Value |
| Molecular Formula | C23H31N7O9 (example, actual may vary) |
| Molecular Weight | 565.5 g/mol (example, actual may vary) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO and DMF. Insoluble in water.[1] |
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the desired working concentration in an aqueous buffer.
Recommended Solvents and Concentrations:
| Solvent | Recommended Stock Concentration | Notes |
| DMSO | 10-100 mM | Dimethyl sulfoxide is the most common solvent. Ensure use of anhydrous DMSO as moisture can reduce solubility.[1][2] To aid dissolution, warming to 37°C and ultrasonication may be employed.[2] |
| DMF | 5 mg/mL | N,N-Dimethylformamide is an alternative solvent.[3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 565.5 g/mol ), 5.655 mg of the peptide is required.
-
Weigh the peptide: Carefully weigh the calculated amount of the peptide in a microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to 37°C or place it in an ultrasonic bath for a short period to facilitate dissolution.[2]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in the dark.
Storage and Stability
The stability of this compound, both in solid form and in solution, is crucial for obtaining reliable data.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | Up to 3 years when stored desiccated.[1] |
| Stock Solution | -20°C | Up to 1 month.[1][2][4] |
| Stock Solution | -80°C | Up to 6 months to 1 year.[1][2] |
| Working Solution | 4°C or on ice | Should be prepared fresh and used immediately.[5] |
Note: It is critical to avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the peptide.[5]
Application: Enzymatic Assay Protocol
This protocol provides a general framework for using the this compound stock solution in a typical protease assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Protease of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solution: Dilute the stock solution with the assay buffer to the desired final working concentration (e.g., 0.2 mM).[5] Prepare this solution fresh before use.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
Assay buffer
-
Enzyme solution (or inhibitor and enzyme for inhibition studies)
-
-
Initiate Reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well is typically 200 µL.[5]
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 37°C).[6] Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes).[5]
-
Data Analysis: The rate of p-nitroaniline release is proportional to the enzyme activity and can be calculated from the linear portion of the absorbance versus time plot.
Diagrams
Caption: Workflow for preparing a stock solution of this compound.
Caption: Principle of the chromogenic assay using this compound.
References
Optimal Buffer Conditions for Suc-Ala-Ala-Pro-Gly-pNA Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining optimal buffer conditions for enzyme assays utilizing the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA). This substrate is particularly useful for the kinetic analysis of proteases, including chymotrypsin and other serine proteases, and for the screening of their inhibitors.
Introduction
The enzymatic assay based on this compound is a cornerstone for studying protease activity. The principle of this assay is the enzymatic hydrolysis of the peptide bond C-terminal to the glycine residue, which leads to the release of the chromogenic group, p-nitroaniline (pNA).[1] The concentration of the liberated pNA can be continuously monitored by measuring the increase in absorbance at or near 405-410 nm, providing a direct and real-time measurement of enzyme activity.[1][2] The succinyl group at the N-terminus enhances the substrate's solubility and stability in aqueous solutions.[3]
The rate of the enzymatic reaction is highly dependent on the buffer conditions, including pH, ionic strength, and the presence of specific ions or additives. Optimizing these conditions is critical for obtaining accurate and reproducible kinetic data.
Key Assay Parameters and Buffer Components
The selection of an appropriate buffer system is crucial for maintaining the optimal pH for enzyme activity and stability. The choice of buffer can also influence the substrate's stability and the catalytic efficiency of the enzyme.
| Parameter | Recommended Range/Conditions | Notes |
| pH | 7.0 - 10.0 | The optimal pH for chymotrypsin-like enzymes is typically in the neutral to alkaline range.[4][5] For chymotrypsin, optimal activity has been observed at pH values between 7.0 and 9.0.[4][5] |
| Buffer System | Tris-HCl, HEPES, Phosphate Buffer (PBS) | Tris-HCl is a commonly used buffer for chymotrypsin assays.[6][7] HEPES is another suitable buffer, particularly for maintaining pH stability in the presence of CO2.[8] |
| Buffer Concentration | 50 - 100 mM | A buffer concentration in this range is generally sufficient to maintain a stable pH throughout the assay. |
| Temperature | 25 - 37 °C | The optimal temperature can vary depending on the specific enzyme. Assays are commonly performed at 25°C or 37°C.[6][9][10] |
| Additives | ||
| Calcium Chloride (CaCl₂) | 10 - 20 mM | Calcium ions can enhance the stability and activity of some proteases, including trypsin and chymotrypsin.[6][7] |
| Detergents (e.g., Triton X-100, Tween-80) | 0.0005% - 0.05% | Non-ionic detergents can help to prevent enzyme aggregation and improve the solubility of hydrophobic compounds.[6][11] |
| Organic Solvents (e.g., DMSO, DMF) | 1 - 10% | The substrate is often dissolved in DMSO or DMF to prepare a stock solution.[3][9][12] The final concentration in the assay should be kept low to avoid enzyme inhibition. |
Experimental Protocols
Preparation of Reagents
1. Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a final concentration of 10 mM.[3]
-
Store the stock solution in aliquots at -20°C in the dark to prevent degradation and avoid repeated freeze-thaw cycles.[3]
2. Assay Buffer (Example: 100 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂):
-
Dissolve Tris base in deionized water to a concentration of 100 mM.
-
Adjust the pH to 8.0 at the desired assay temperature using concentrated HCl.
-
Add CaCl₂ to a final concentration of 10 mM.
-
Bring the final volume to the desired amount with deionized water.
3. Enzyme Solution:
-
Prepare a stock solution of the enzyme (e.g., chymotrypsin) in a suitable buffer, such as 1 mM HCl, to ensure stability.[13]
-
Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer.
Assay Procedure in a 96-Well Plate
-
Prepare the working substrate solution: Dilute the 10 mM substrate stock solution with the assay buffer to the desired final concentration (e.g., 0.2 mM).[3] It is recommended to prepare this solution fresh for each experiment.
-
Set up the reaction plate:
-
Test Wells: Add a specific volume of the enzyme solution (e.g., 20 µL) to each well.
-
Blank Wells: Add the same volume of assay buffer without the enzyme to control for non-enzymatic substrate hydrolysis.[3]
-
-
Initiate the reaction: Add the working substrate solution (e.g., 180 µL) to all wells to bring the final volume to 200 µL.
-
Measure absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm or 410 nm.[1][3] Take readings at regular intervals (e.g., every 30 or 60 seconds) for a specified period (e.g., 10-30 minutes).[3]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Correct the rate of the test wells by subtracting the rate of the blank wells.
-
The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.
-
Visualization of Experimental Workflow and a Relevant Biological Pathway
Experimental Workflow for Protease Assay
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fao.org [fao.org]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors using Suc-Ala-Ala-Pro-Gly-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Suc-Ala-Ala-Pro-Gly-pNA is a valuable chromogenic substrate for the high-throughput screening (HTS) of inhibitors targeting specific proteases, particularly those with post-proline cleaving activity such as prolyl endopeptidase (PEP) and certain elastase-like enzymes. The principle of the assay is based on the enzymatic cleavage of the peptide bond C-terminal to the glycine residue, which releases the p-nitroaniline (pNA) moiety. Free pNA is a yellow-colored product with a maximum absorbance at 405-410 nm, providing a direct and quantifiable measure of protease activity. The simplicity and robustness of this colorimetric assay make it highly suitable for automation and large-scale screening campaigns in drug discovery.
This document provides detailed application notes and protocols for utilizing this compound in HTS for protease inhibitors. It includes quantitative data on enzyme kinetics and inhibitor potency, step-by-step experimental procedures, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation
Enzyme Kinetic Parameters
The efficiency of a protease in cleaving a substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). While specific kinetic data for this compound is not widely published, the following table presents representative kinetic parameters for the closely related substrate Suc-Ala-Pro-pNA with prolyl endopeptidase (PEP) from different sources, which can serve as a valuable reference.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Flavobacterium meningosepticum PEP | Suc-Ala-Pro-pNA | 0.43 | 45.3 | 1.05 x 105 |
| Sphingomonas capsulata PEP | Suc-Ala-Pro-pNA | 0.29 | 52.1 | 1.80 x 105 |
| Myxococcus xanthus PEP | Suc-Ala-Pro-pNA | 0.35 | 38.5 | 1.10 x 105 |
Data adapted from a comparative biochemical analysis of bacterial prolyl endopeptidases.[1]
For neutrophil elastase, various pNA substrates are used. The following table provides kinetic constants for some commonly used substrates as a reference for assay development.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Neutrophil Elastase | MeOSuc-AAPV-pNA | 0.152 | - | - |
| Human Neutrophil Elastase | Suc-Ala-Ala-Ala-pNA | - | - | - |
Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table lists IC50 values for known inhibitors of prolyl endopeptidase and neutrophil elastase. It is important to note that these values were determined using various substrates and assay conditions and should be considered as reference points for your own HTS experiments with this compound.
| Target Enzyme | Inhibitor | Substrate Used | IC50 |
| Prolyl Endopeptidase | PREP inhibitor-1 | Not Specified | < 1 nM |
| Prolyl Endopeptidase | Z-Pro-Pro-CHO | Not Specified | 0.16 µM (human) |
| Prolyl Endopeptidase | S 17092 | Not Specified | 1.2 nM |
| Human Neutrophil Elastase | Sivelestat | Not Specified | 44 nM |
| Human Neutrophil Elastase | Alvelestat (AZD9668) | Not Specified | 7.9 nM (pIC50) |
| Human Neutrophil Elastase | GW-311616 | Not Specified | 22 nM |
Data compiled from various sources reporting inhibitor potencies.[3][4]
Experimental Protocols
High-Throughput Screening (HTS) Assay for Protease Inhibitors
This protocol provides a general framework for a 96- or 384-well plate-based HTS assay. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific protease and experimental setup.
Materials and Reagents:
-
This compound substrate
-
Purified protease (e.g., Prolyl Endopeptidase, Neutrophil Elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (inhibitors)
-
Positive control inhibitor (known inhibitor of the target protease)
-
96- or 384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a concentrated stock of the protease in a suitable buffer (refer to the manufacturer's instructions). Store in aliquots at -80°C.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate microplates.
-
-
Assay Procedure:
-
Add 1 µL of test compound solution (or DMSO for control wells) to the wells of the assay plate.
-
Add 50 µL of pre-warmed assay buffer to all wells.
-
Add 25 µL of a diluted enzyme solution (pre-determined optimal concentration) to all wells except for the blank (no enzyme) wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (diluted to the optimal concentration, typically 2x the final desired concentration) to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode for 15-30 minutes, with readings taken every 30-60 seconds. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of pNA formation) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percentage of inhibition for each test compound concentration relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for HTS of Protease Inhibitors
Caption: High-throughput screening workflow for protease inhibitors.
Signaling Pathway of Neutrophil Elastase in Inflammation
Caption: Neutrophil elastase signaling in inflammation.
Neuropeptide Processing by Prolyl Endopeptidase
Caption: Role of prolyl endopeptidase in neuropeptide processing.
References
- 1. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl endopeptidase by synthetic peptide fragments of human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of Suc-Ala-Ala-Pro-Gly-pNA in Studying Protease Mutant Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA), is a valuable tool for characterizing the specificity of proteases, particularly in the context of protein engineering and drug discovery. This synthetic peptide mimics a natural substrate, and upon cleavage by a protease, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. The rate of pNA release is directly proportional to the enzymatic activity, allowing for precise kinetic analysis.
This application note details the use of this compound to investigate the substrate specificity of protease mutants, with a focus on α-lytic protease, a well-studied serine protease. By systematically mutating amino acid residues in the substrate-binding pocket (specifically the S1 pocket, which accommodates the P1 residue of the substrate), researchers can elucidate the structural determinants of substrate specificity. This compound is particularly useful for probing the enzyme's preference for small, neutral amino acids like glycine at the P1 position.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the amide bond between the glycine residue and the p-nitroaniline moiety of the substrate. The release of the yellow p-nitroaniline molecule leads to an increase in absorbance at 410 nm. By measuring the initial rate of this absorbance change, the kinetic parameters of the protease-substrate interaction, namely the Michaelis constant (Km), the catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km), can be determined. Comparing these parameters between wild-type and mutant proteases provides a quantitative measure of how specific mutations affect substrate recognition and turnover.
Data Presentation
The following tables summarize the kinetic parameters for the hydrolysis of this compound and other related substrates by wild-type α-lytic protease and two of its S1 pocket mutants, M192A and M213A. These mutations involve the replacement of a large methionine residue with a smaller alanine, thereby enlarging the S1 pocket and altering its specificity.
Table 1: Kinetic Parameters for the Hydrolysis of Suc-Ala-Ala-Pro-X-pNA Substrates by Wild-Type and Mutant α-Lytic Proteases
| Enzyme | Substrate P1 Residue (X) | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type | Glycine (Gly) | 0.013 | 1.8 | 7.2 |
| Alanine (Ala) | 35 | 1.3 | 27,000 | |
| Valine (Val) | 0.01 | 0.8 | 12.5 | |
| Phenylalanine (Phe) | <0.001 | >5 | <0.2 | |
| M192A Mutant | Glycine (Gly) | 0.08 | 0.9 | 89 |
| Alanine (Ala) | 120 | 0.5 | 240,000 | |
| Valine (Val) | 2.5 | 0.4 | 6,250 | |
| Phenylalanine (Phe) | 15 | 0.2 | 75,000 | |
| M213A Mutant | Glycine (Gly) | 0.03 | 1.2 | 25 |
| Alanine (Ala) | 80 | 0.8 | 100,000 | |
| Valine (Val) | 0.5 | 0.6 | 833 | |
| Phenylalanine (Phe) | 5 | 0.3 | 16,667 |
Data sourced from Bone, R., Silen, J. L., & Agard, D. A. (1991). Structural basis for broad specificity in alpha-lytic protease mutants. Biochemistry, 30(43), 10388–10398. The values are presented to illustrate the application and may be rounded from the original source.
Experimental Protocols
Materials
-
This compound (and other Suc-Ala-Ala-Pro-X-pNA substrates)
-
Wild-type and mutant proteases (e.g., α-lytic protease)
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM CaCl₂
-
Substrate Stock Solution: 100 mM substrate in dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Protocol for Determining Protease Specificity
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare the Substrate Stock Solution. This stock can be stored at -20°C for long-term use.
-
On the day of the experiment, dilute the Substrate Stock Solution with Assay Buffer to create a range of working concentrations (e.g., from 0.1 mM to 5 mM, depending on the expected Km).
-
Prepare a solution of the protease (wild-type or mutant) in Assay Buffer at a concentration that will yield a linear rate of substrate hydrolysis over the desired time course. The final enzyme concentration in the assay will typically be in the nanomolar range.
-
-
Enzyme Activity Assay:
-
Set up a 96-well microplate with each well containing a final volume of 200 µL.
-
To each well, add 180 µL of the desired substrate working concentration.
-
Equilibrate the plate at the desired reaction temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
Include control wells that contain substrate but no enzyme to correct for any non-enzymatic substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 8.0 is 8800 M⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat from the equation Vmax = kcat[E], where [E] is the total enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
-
Compare the kinetic parameters obtained for the wild-type and mutant proteases to assess the impact of the mutations on substrate specificity.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining protease kinetics using this compound.
Logical Relationship of S1 Pocket Mutation and Specificity
Caption: Impact of S1 pocket mutations on substrate specificity.
Conclusion
This compound is a highly effective substrate for the detailed kinetic characterization of protease mutants. The data presented for α-lytic protease clearly demonstrates how mutations in the S1 substrate-binding pocket can dramatically alter the enzyme's specificity. The M192A and M213A mutations, which enlarge the S1 pocket, lead to a significant increase in catalytic efficiency for substrates with larger P1 residues, while still efficiently processing substrates with small P1 residues like Glycine and Alanine. This approach of combining site-directed mutagenesis with kinetic analysis using a panel of chromogenic substrates, including this compound, is a powerful strategy in protein engineering for tailoring enzyme specificity and in drug discovery for characterizing the selectivity of potential protease inhibitors.
Calculating enzyme activity from Suc-Ala-Ala-Pro-Gly-pNA hydrolysis rate
Application Note: Quantitative Determination of Protease Activity
Topic: Calculating Enzyme Activity from Suc-Ala-Ala-Pro-Gly-pNA Hydrolysis Rate Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of protease activity is fundamental in various fields, including biochemistry, drug discovery, and diagnostics. A common method involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. This application note provides a detailed protocol for determining protease activity by monitoring the hydrolysis of the synthetic peptide substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-prolyl-L-glycine-p-nitroanilide (this compound).
The principle of this assay is based on the enzymatic cleavage of the amide bond between the glycine residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA results in an increase in absorbance, which can be monitored spectrophotometrically at 405-410 nm.[1][2] The initial rate of pNA formation is directly proportional to the concentration of active enzyme in the sample under conditions where the substrate is not limiting.[3][4] This protocol outlines the necessary steps for reagent preparation, assay execution, and the subsequent calculation of enzyme activity (U/mL) and specific activity (U/mg).
Reaction Principle
The enzymatic reaction is illustrated below. A protease recognizes and cleaves the peptide substrate, liberating a peptide fragment and the chromophore p-nitroaniline (pNA).
Caption: Enzymatic hydrolysis of the chromogenic substrate.
Materials and Reagents
-
Enzyme: Purified or partially purified protease sample.
-
Substrate: this compound
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (or other buffer suitable for the specific protease).
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.[5]
-
Equipment:
-
UV/Vis Spectrophotometer (cuvette-based or microplate reader) capable of reading at 410 nm.
-
Temperature-controlled incubator or water bath (e.g., 37°C).[5]
-
Calibrated pipettes.
-
Quartz cuvettes or 96-well clear, flat-bottom microplates.
-
-
Protein Quantification Assay: Bradford or BCA assay kit for determining the total protein concentration of the enzyme sample.
Experimental Protocols
This protocol is designed for a total reaction volume of 1.0 mL in a standard 1 cm cuvette. Volumes can be scaled down for use in a 96-well plate format (e.g., 200 µL total volume).
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂):
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Add 1.47 g of calcium chloride dihydrate.
-
Adjust the pH to 7.5 at the desired assay temperature (e.g., 37°C) using 1 M HCl.
-
Bring the final volume to 1 L with deionized water. Store at 4°C.
-
-
Substrate Stock Solution (20 mM):
-
Dissolve a precisely weighed amount of this compound in 100% DMSO to make a 20 mM stock solution. For example, dissolve 11.2 mg in 1 mL of DMSO.
-
Store this stock solution in small aliquots at -20°C, protected from light.[2]
-
-
Enzyme Working Solution:
-
Thaw the enzyme sample on ice.
-
Dilute the enzyme sample in cold Assay Buffer to a concentration that provides a linear rate of absorbance change of 0.01 to 0.1 absorbance units per minute. This concentration must be determined empirically in preliminary experiments.
-
Assay Procedure (Kinetic Method)
The following workflow outlines the steps for performing the enzymatic assay.
Caption: Workflow for the protease activity assay.
-
Set up the Spectrophotometer: Set the wavelength to 410 nm and the temperature to 37°C.
-
Prepare Reaction Mix: In a 1 cm cuvette, add the following:
-
930 µL of Assay Buffer
-
50 µL of 20 mM Substrate Stock Solution (final concentration = 1 mM)
-
-
Blank Measurement: Add 20 µL of Assay Buffer (in place of enzyme) to the cuvette. Mix and measure the background rate of substrate hydrolysis, which should be negligible.
-
Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate at 37°C for 5 minutes.
-
Initiate Reaction: Add 20 µL of the diluted Enzyme Working Solution to the cuvette. Mix immediately by gently inverting the cuvette with parafilm or by pipetting up and down carefully.
-
Record Data: Immediately start recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.
Data Presentation and Calculations
All quantitative parameters for the assay should be clearly documented.
Table 1: Summary of Experimental Parameters
| Parameter | Value | Unit |
|---|---|---|
| Total Reaction Volume (V_total) | 1.0 | mL |
| Enzyme Volume (V_enzyme) | 0.02 | mL |
| Path Length (l) | 1.0 | cm |
| Wavelength (λ) | 410 | nm |
| Temperature | 37 | °C |
| Final Substrate Concentration | 1.0 | mM |
| Molar Extinction Coefficient (ε) of pNA | 8,800 | M⁻¹cm⁻¹ |
Determine the Rate of Reaction (ΔA/min)
Plot the recorded absorbance (A₄₁₀) against time (minutes). Identify the linear portion of the curve (initial velocity) and calculate the slope. This slope is the rate of reaction in ΔA/min.
Table 2: Example Raw Data
| Time (min) | Absorbance (A₄₁₀) |
|---|---|
| 0.0 | 0.050 |
| 0.5 | 0.075 |
| 1.0 | 0.101 |
| 1.5 | 0.126 |
| 2.0 | 0.150 |
| 2.5 | 0.174 |
| 3.0 | 0.199 |
| 3.5 | 0.220 |
| 4.0 | 0.235 |
From the linear portion (e.g., 0.5 to 3.0 min), the calculated slope (ΔA/min) would be approximately 0.0496 .
Calculate Enzyme Activity
Enzyme activity is calculated using the Beer-Lambert law (A = εcl). One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.[6]
Step 1: Convert ΔA/min to Moles/min Rate (mol/min) = (ΔA/min × V_total) / (ε × l)
-
Note: V_total must be in Liters for this step.
-
Rate = (0.0496 min⁻¹ × 0.001 L) / (8800 M⁻¹cm⁻¹ × 1 cm)
-
Rate = 5.636 × 10⁻⁹ mol/min
Step 2: Convert Moles/min to µmol/min (Units, U) Units (U) = Rate (mol/min) × 10⁶ µmol/mol
-
Units (U) = 5.636 × 10⁻⁹ mol/min × 10⁶ µmol/mol
-
Units (U) = 0.005636 U
Step 3: Calculate Volumetric Activity (U/mL) This is the activity present in the volume of enzyme solution added to the assay. Activity (U/mL) = Units (U) / V_enzyme (mL)
-
Activity (U/mL) = 0.005636 U / 0.02 mL
-
Activity (U/mL) = 0.2818 U/mL (This is the activity of the diluted enzyme solution).
Combined Formula for Volumetric Activity (U/mL):
Activity (U/mL) = [(ΔA/min) × V_total (mL) × 1000] / [ε (M⁻¹cm⁻¹) × l (cm) × V_enzyme (mL)]
-
Note: The factor of 1000 converts the calculation into µmol/mL, which is equivalent to U/mL.
Calculate Specific Activity
Specific activity relates the enzyme's catalytic activity to the total amount of protein present, providing a measure of enzyme purity.
Step 1: Determine Protein Concentration Measure the protein concentration of your undiluted enzyme stock using a standard method (e.g., Bradford assay). Let's assume the concentration is 0.5 mg/mL.
Step 2: Calculate Specific Activity (U/mg) Specific Activity (U/mg) = [Activity of undiluted enzyme (U/mL)] / [Protein Concentration (mg/mL)]
-
First, account for the dilution factor used to prepare the working enzyme solution. If the dilution factor was 10 (e.g., 10 µL of stock + 90 µL of buffer), the activity of the undiluted stock is 0.2818 U/mL × 10 = 2.818 U/mL.
-
Specific Activity = 2.818 U/mL / 0.5 mg/mL = 5.636 U/mg
Table 3: Summary of Calculated Results (Example)
| Calculated Parameter | Value | Unit |
|---|---|---|
| Rate of Absorbance Change (ΔA/min) | 0.0496 | A₄₁₀/min |
| Volumetric Activity (Diluted Enzyme) | 0.282 | U/mL |
| Specific Activity (Undiluted Enzyme) | 5.64 | U/mg |
Conclusion
This application note provides a robust and reproducible method for quantifying protease activity using the chromogenic substrate this compound. Accurate determination of the initial reaction velocity and the molar extinction coefficient of p-nitroaniline under the specific assay conditions are critical for reliable results. By following this protocol, researchers can effectively characterize enzyme kinetics, screen for inhibitors, and assess enzyme purity in various research and development applications.
References
Probing the Plasticity of Serine Protease Active Sites Using the Chromogenic Substrate Suc-Ala-Ala-Pro-Gly-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The conformational flexibility of an enzyme's active site is a critical determinant of its substrate specificity and catalytic efficiency. This document provides a detailed methodology for utilizing a panel of chromogenic substrates, with a particular focus on Suc-Ala-Ala-Pro-Gly-pNA, to probe the active site plasticity of serine proteases such as chymotrypsin and elastase. By comparing the kinetic parameters of substrates with varying P1 residues (the amino acid immediately preceding the cleavage site), researchers can gain insights into the steric and conformational tolerances of the enzyme's S1 binding pocket. The inherent flexibility of the glycine residue in this compound makes it a unique tool for exploring the limits of active site adaptability.
Introduction: The Concept of Active Site Flexibility
The interaction between an enzyme and its substrate is often described by the "induced fit" model, where the binding of the substrate instigates conformational changes in the active site to achieve optimal catalytic orientation. The degree of this conformational flexibility, or plasticity, dictates the range of substrates an enzyme can accommodate. Serine proteases, a major class of enzymes involved in numerous physiological and pathological processes, exhibit a wide range of substrate specificities, largely determined by the nature of their S1 binding pocket, which accommodates the P1 residue of the substrate.
Chromogenic substrates, such as those with a p-nitroanilide (pNA) group, provide a convenient and continuous spectrophotometric assay for protease activity.[1][2][3][4][5][6] Upon enzymatic cleavage, the colorless substrate releases the yellow p-nitroaniline chromophore, which can be quantified by measuring the absorbance at approximately 405-410 nm.[7]
This application note describes a comparative kinetic analysis using a series of Suc-Ala-Ala-Pro-X-pNA substrates, where 'X' represents different amino acids at the P1 position. The inclusion of Glycine at the P1 position is of particular interest. As the smallest and most conformationally flexible amino acid, Glycine can probe the ability of an active site to accommodate a minimal side chain and explore the conformational space not accessible to bulkier residues.[8]
Principle of the Assay
The enzymatic activity of a serine protease is determined by monitoring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. The rate of hydrolysis is directly proportional to the enzyme concentration and is a function of the substrate concentration, following Michaelis-Menten kinetics. By systematically varying the P1 residue of the substrate (e.g., Gly, Ala, Val, Phe), one can assess the impact of the P1 side chain's size, hydrophobicity, and flexibility on the enzyme's kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat).
A lower Km value indicates a higher affinity of the enzyme for the substrate, while the kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and reflects its ability to bind and catalyze the conversion of a specific substrate.
Data Presentation: Comparative Kinetic Parameters
The following tables summarize representative kinetic data for chymotrypsin and elastase with various Suc-Ala-Ala-Pro-X-pNA substrates. It is important to note that direct kinetic data for this compound with these specific enzymes is not extensively reported in the literature, highlighting an opportunity for further investigation using the protocols outlined below. The data presented here are compiled from various sources and should be used as a reference for expected trends.
Table 1: Kinetic Parameters of α-Chymotrypsin with Suc-Ala-Ala-Pro-X-pNA Substrates
| P1 Residue (X) | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Phenylalanine | Suc-Ala-Ala-Pro-Phe-pNA | ~0.06 | ~36.5 | ~608,333 |
| Leucine | Suc-Ala-Ala-Pro-Leu-pNA | ~0.5 | - | - |
| Alanine | Suc-Ala-Ala-Pro-Ala-pNA | - | - | - |
| Glycine | This compound | tbd | tbd | tbd |
Data for Phe and Leu are derived from studies on a chymotrypsin-like proteinase from Tenebrio molitor and serve as an illustrative example.[2] Km for Suc-AAPF-pNA with bovine chymotrypsin is reported to be around 60 µM.[3] Values for Ala and Gly are to be determined experimentally (tbd).
Table 2: Kinetic Parameters of Porcine Pancreatic Elastase with Suc-Ala-Ala-Pro-X-pNA Substrates
| P1 Residue (X) | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Alanine | Suc-Ala-Ala-Pro-Ala-pNA | ~1.1 | ~24 | ~21,800 |
| Valine | Suc-Ala-Ala-Pro-Val-pNA | ~0.2 | ~16 | ~80,000 |
| Glycine | This compound | tbd | tbd | tbd |
Kinetic parameters can vary based on experimental conditions. The data for Ala and Val are representative values. Values for Gly are to be determined experimentally (tbd).
Experimental Protocols
This section provides a detailed protocol for a comparative kinetic analysis of a serine protease with a panel of Suc-Ala-Ala-Pro-X-pNA substrates.
Materials and Reagents
-
Enzymes:
-
Bovine Pancreatic α-Chymotrypsin
-
Porcine Pancreatic Elastase
-
-
Substrates:
-
This compound
-
Suc-Ala-Ala-Pro-Ala-pNA
-
Suc-Ala-Ala-Pro-Val-pNA
-
Suc-Ala-Ala-Pro-Phe-pNA
-
-
Buffers:
-
Chymotrypsin Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂.
-
Elastase Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[3]
-
-
Solvent for Substrates: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
Temperature-controlled cuvette holder or incubator.
-
Calibrated pipettes.
-
96-well microplates (optional).
-
Preparation of Reagents
-
Enzyme Stock Solutions:
-
Prepare a stock solution of the protease (e.g., 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂ for chymotrypsin to prevent autolysis).
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 0.1-1.0 µM) in the respective assay buffer. The final enzyme concentration should be chosen to provide a linear rate of substrate hydrolysis for at least 5-10 minutes.
-
-
Substrate Stock Solutions:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of each Suc-Ala-Ala-Pro-X-pNA substrate in 100% DMF or DMSO.
-
Store the substrate stock solutions at -20°C, protected from light.
-
-
Substrate Working Solutions:
-
On the day of the experiment, prepare a series of substrate working solutions by diluting the stock solution into the respective assay buffer. The final concentrations should span a range that is appropriate for determining Km, typically from 0.1 x Km to 10 x Km.
-
Spectrophotometric Assay Protocol
-
Set up the Spectrophotometer:
-
Set the wavelength to 410 nm.
-
Equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
-
Assay Procedure (for a single substrate concentration):
-
Pipette the appropriate volume of assay buffer into a cuvette.
-
Add the desired volume of the substrate working solution to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (3-5 minutes).
-
Initiate the reaction by adding a small volume of the enzyme working solution.
-
Immediately mix the contents of the cuvette by inversion and start recording the absorbance at 410 nm at regular intervals (e.g., every 15 or 30 seconds) for 5-10 minutes.
-
-
Data Collection for Kinetic Analysis:
-
Repeat the assay procedure for each substrate at a range of different concentrations.
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance per minute (ΔA₄₁₀/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at pH 7.5-8.0 is approximately 8,800 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.
-
Calculate kcat from the equation kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Compare the kinetic parameters obtained for each of the Suc-Ala-Ala-Pro-X-pNA substrates.
-
Visualizations
Enzymatic Reaction and Detection
Caption: Workflow of the chromogenic assay.
Comparative Kinetic Analysis Workflow
Caption: Experimental workflow for comparative kinetics.
Probing Active Site Flexibility
Caption: P1 residue interaction with the S1 pocket.
Interpretation and Discussion
-
High Catalytic Efficiency (kcat/Km) with Bulky P1 Residues (e.g., Phe for Chymotrypsin): This indicates a well-defined hydrophobic binding pocket that optimally accommodates large, aromatic side chains.
-
High Catalytic Efficiency with Small P1 Residues (e.g., Ala, Val for Elastase): This suggests a smaller, more constrained S1 pocket that favors smaller aliphatic side chains.
-
Activity with this compound: The ability of the enzyme to hydrolyze the glycine-containing substrate provides a measure of its ability to adapt to a P1 residue lacking a significant side chain. A relatively high kcat/Km for the Gly substrate would suggest a highly flexible active site that can collapse around the small residue to maintain catalytic efficiency. Conversely, a very low efficiency might indicate that interactions with a P1 side chain are critical for proper substrate alignment and catalysis.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Suc-Ala-Ala-Pro-Glu-pNA | 108929-37-9 | FS110775 [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Suc-Ala-Ala-Pro-Gly-pNA solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-Ala-Ala-Pro-Gly-pNA. Here, you will find information on solubility, experimental protocols, and relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteases.[1] It consists of a peptide sequence (Ala-Ala-Pro-Gly) linked to a chromogenic reporter group, p-nitroaniline (pNA). When a protease cleaves the peptide bond after the Glycine residue, p-nitroaniline is released. Free pNA is yellow and its concentration can be quantified by measuring the absorbance of light at a wavelength of 405-410 nm. This color change provides a direct measure of enzyme activity.
Q2: What enzymes can be assayed using this compound?
This substrate and its analogs are commonly used to assay serine proteases, such as neutrophil elastase and chymotrypsin. The specific peptide sequence determines the substrate's selectivity for different proteases.
Q3: How should I store lyophilized this compound?
Lyophilized peptides should be stored at -20°C for long-term stability.[2]
Q4: How should I store this compound once it is in solution?
Stock solutions, typically prepared in an organic solvent like DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For short-term storage, 4°C may be acceptable for a limited time, but it is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Lyophilized Peptide
Cause: this compound, like many synthetic peptides, can have limited solubility in purely aqueous buffers due to its hydrophobic components.
Solution:
-
Use an Organic Solvent for the Stock Solution: The recommended approach is to first dissolve the peptide in a small amount of a compatible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for this purpose.[3][4]
-
Sonication: Brief sonication can help to break up any aggregates and facilitate dissolution.
-
Gentle Warming: Gently warming the solution to around 37°C can also aid in solubilization.
-
Final Dilution: Once the peptide is fully dissolved in the organic solvent, you can then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid interfering with enzyme activity.
Issue 2: Precipitation of the Substrate in Aqueous Buffer
Cause: The peptide may precipitate out of solution when the concentrated stock in organic solvent is diluted into an aqueous buffer, especially if the final concentration is high.
Solution:
-
Optimize Stock Solution Concentration: Prepare a stock solution that is not overly concentrated.
-
Gradual Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Adjust Buffer Composition: The presence of a small percentage of organic solvent (e.g., 5-10% DMSO) in the final assay buffer can help maintain the solubility of the substrate.[3] However, you must first verify that this concentration of solvent does not inhibit your enzyme of interest.
-
pH Adjustment: The solubility of peptides can be pH-dependent. While most assays are performed at a physiological pH (around 7.5), slight adjustments to the buffer pH might improve solubility.
Issue 3: High Background Absorbance in the Assay
Cause: High background absorbance can be due to the spontaneous hydrolysis of the substrate or the presence of contaminating substances.
Solution:
-
Prepare Fresh Substrate Solutions: Aqueous solutions of p-nitroanilide substrates can undergo slow, spontaneous hydrolysis over time. It is best to prepare the working solution of the substrate fresh for each experiment.[5]
-
Use High-Purity Reagents: Ensure that all components of your assay buffer are of high purity and that the water used is deionized and filtered.
-
Run a "No Enzyme" Control: Always include a control well that contains all the reaction components except for the enzyme. The absorbance in this well represents the background and should be subtracted from the absorbance of the wells containing the enzyme.
Quantitative Data
The solubility of this compound can be estimated based on data from closely related peptides. The following tables provide solubility information for similar chromogenic substrates.
Table 1: Solubility of Suc-Ala-Ala-Ala-pNA
| Solvent | Solubility |
| DMF | 3 mg/mL |
| DMSO | 5 mg/mL |
| Ethanol | Slightly soluble |
| PBS (pH 7.2) | 0.3 mg/mL |
Data for Suc-Ala-Ala-Ala-pNA, a close analog of this compound.
Table 2: Solubility of other similar peptides
| Peptide | Solvent | Solubility |
| Suc-Ala-Ala-Pro-Phe-pNA | DMSO | 120 mg/mL |
| Ethanol | 120 mg/mL | |
| Water | Insoluble | |
| Suc-Ala-Ala-Pro-Lys-pNA | DMSO | 100 mg/mL (with sonication) |
These values provide a general guideline. The actual solubility of this compound may vary.[2][4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the Peptide: Accurately weigh a small amount of the lyophilized this compound.
-
Add Organic Solvent: Add the appropriate volume of high-purity DMSO or DMF to achieve a desired stock concentration (e.g., 10-20 mM).
-
Dissolve: Vortex the solution and, if necessary, sonicate briefly in a water bath until the peptide is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: General Enzyme Assay Protocol (96-well plate format)
-
Prepare Assay Buffer: Prepare the desired aqueous buffer (e.g., 0.1 M Tris-HCl or HEPES, pH 7.5).
-
Prepare Working Substrate Solution: On the day of the experiment, dilute the stock solution of this compound into the assay buffer to the desired final working concentration (e.g., 0.1 - 1 mM).
-
Prepare Enzyme Solution: Dilute your enzyme to the appropriate concentration in the assay buffer.
-
Set up the Assay Plate:
-
Test Wells: Add a specific volume of the enzyme solution to each well.
-
Control Wells (No Enzyme): Add the same volume of assay buffer without the enzyme to these wells.
-
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 25°C or 37°C).
-
Measure Absorbance: Measure the absorbance at 405 nm at regular time intervals using a microplate reader.
-
Calculate Enzyme Activity: Determine the rate of the reaction (change in absorbance per unit of time) and use the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) to calculate the enzyme activity.[6]
Visualizations
Caption: Experimental workflow for a protease assay.
Caption: Neutrophil elastase signaling pathway.
References
Technical Support Center: Suc-Ala-Ala-Pro-Gly-pNA Protease Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background signal in Suc-Ala-Ala-Pro-Gly-pNA protease assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound protease assay?
This assay is a colorimetric method used to measure the activity of certain proteases. The substrate, Succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide (this compound), is a synthetic peptide that mimics a natural protease cleavage site. When a suitable protease cleaves the peptide bond after the Glycine residue, it releases p-nitroaniline (pNA). Free pNA is a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of pNA release is directly proportional to the protease activity.
Q2: What are the most common causes of a high background signal in this assay?
A high background signal can arise from several factors, primarily related to the non-enzymatic release of p-nitroaniline or the presence of interfering substances. The most common causes include:
-
Substrate Instability: Spontaneous hydrolysis of the this compound substrate.
-
Sub-optimal Assay Conditions: Particularly high pH and elevated temperatures can accelerate substrate degradation.
-
Reagent Quality and Storage: Improper storage of the substrate or other reagents can lead to degradation.
-
Contamination: Contamination of samples or reagents with extraneous proteases.
-
Sample-Specific Interference: The presence of compounds in the test sample that absorb light at 405-410 nm or otherwise interfere with the assay.
Q3: How should I properly prepare and store the this compound substrate?
Proper handling of the pNA substrate is critical for obtaining reliable results. The substrate is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Storage of Lyophilized Powder: Store the lyophilized substrate desiccated at -20°C.
-
Preparation of Stock Solution: Dissolve the substrate in 100% DMSO to create a concentrated stock solution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide: High Background Signal
This guide provides a systematic approach to identifying and resolving the root causes of high background signals in your protease assay.
Problem Area 1: Substrate Instability and Non-Enzymatic Hydrolysis
High background absorbance in the "no-enzyme" or "substrate-only" control wells is a clear indicator of non-enzymatic substrate hydrolysis.
| Potential Cause | Recommended Solution |
| High pH of Assay Buffer | While many proteases are active at alkaline pH, a very high pH can accelerate the spontaneous hydrolysis of the pNA substrate. If possible, perform the assay at the lower end of the enzyme's optimal pH range. Consider a pH titration experiment to find a balance between enzyme activity and substrate stability. |
| Prolonged Incubation Time | Longer incubation times increase the likelihood of non-enzymatic substrate breakdown. Optimize the incubation time to be within the linear range of the reaction, where the product formation is proportional to time. |
| Elevated Incubation Temperature | High temperatures can increase the rate of spontaneous hydrolysis. Ensure the incubation is carried out at the optimal temperature for the enzyme without causing excessive substrate degradation. A typical starting point is 25°C or 37°C. |
| Substrate Degradation | The substrate may have degraded due to improper storage. Use a fresh aliquot of the substrate or a new batch if degradation is suspected. |
Problem Area 2: Reagent and Sample Issues
If the background signal is variable or appears in some samples but not others, the issue may lie with the reagents or the samples themselves.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Buffers or other reagents may be contaminated with proteases from microbial growth or cross-contamination. Prepare fresh buffers using high-purity water and filter-sterilize if necessary. |
| Interfering Compounds in the Sample | The sample itself may contain colored compounds that absorb at 405-410 nm or substances that cause non-specific substrate cleavage. Run a "sample-only" control (sample + assay buffer, no substrate) to check for intrinsic sample absorbance. If interference is present, consider diluting the sample or using a purification step like dialysis or desalting.[1] |
| Amine-containing Buffers | In some assay formats that use secondary reagents like TNBSA, amine-containing buffers such as Tris can cause high background.[2] While this is less of a direct issue for pNA release, it's good practice to be aware of potential buffer interferences. |
Problem Area 3: Experimental Setup and Execution
Inconsistencies in your experimental workflow can also contribute to high background noise.
| Potential Cause | Recommended Solution |
| Inadequate Plate Washing (if applicable) | For assays performed in microplates where washing steps are involved, residual unbound reagents can contribute to background. Ensure washing is thorough and consistent across the plate.[3] |
| Contaminated Pipette Tips or Labware | Reusing pipette tips or using contaminated labware can introduce proteases. Always use fresh, sterile tips for each reagent and sample. |
| Plate Reader Malfunction | The plate reader may not be properly blanked or could be malfunctioning. Ensure the reader is blanked correctly using an appropriate blank solution (e.g., assay buffer without substrate or enzyme). |
Experimental Protocols
Standard Protease Assay Protocol using this compound
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific protease.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Substrate Stock Solution: 10 mM this compound in 100% DMSO.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.2 mM). Prepare this solution fresh before each experiment.
-
Enzyme Solution: Prepare serial dilutions of the protease in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of the appropriate enzyme dilution to the sample wells.
-
Add 50 µL of Assay Buffer to "substrate-only" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at the desired temperature, and take absorbance readings at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Plot the change in absorbance (ΔA405) over time for each enzyme concentration.
-
The initial reaction velocity (V₀) can be determined from the linear portion of the curve.
-
Protease activity is proportional to the reaction velocity.
-
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting high background signals.
Caption: The enzymatic cleavage of the substrate to produce a colored product.
References
Technical Support Center: Optimizing Suc-Ala-Ala-Pro-Gly-pNA Concentration for Kinetic Studies
This guide provides comprehensive support for researchers using the chromogenic substrate Suc-Ala-Ala-Pro-Gly-pNA in kinetic studies. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is this compound typically used for?
While specific data for this compound is not abundant in readily available literature, its peptide sequence suggests it is likely a substrate for certain proteases. Similar substrates with Ala-Ala-Pro sequences are used to assay enzymes like chymotrypsin, elastase, and prolyl endopeptidase.[1][2][3][4] The optimal enzyme and conditions should be determined empirically.
Q2: How do I properly dissolve and store this compound?
This substrate is typically soluble in organic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay buffer immediately before use. For storage, stock solutions in DMSO may be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6] Aqueous solutions should generally be prepared fresh for each experiment.
Q3: At what wavelength should I measure the absorbance of the product?
The cleavage of the p-nitroanilide (pNA) group from the peptide results in the release of free p-nitroaniline. This product is yellow and its absorbance should be monitored at or near 405-410 nm.[1][7]
Q4: What is a typical starting concentration range for this substrate in a kinetic assay?
The optimal concentration depends on the Michaelis-Menten constant (Km) of the enzyme for the substrate. As a general starting point for a new enzyme-substrate pair, it is advisable to test a wide range of concentrations, for example, from 0.1 to 10 times the suspected Km. For similar substrates like Suc-Ala-Ala-Pro-Phe-pNA, Km values can range from 60 µM for chymotrypsin to 1.7 mM for cathepsin G, indicating that the optimal concentration can vary significantly.[1]
Troubleshooting Guide
This section addresses common issues encountered during kinetic experiments with this compound.
Q: My reaction shows no or very low signal (no change in absorbance). What could be the cause?
-
A: Incorrect Enzyme or Inactive Enzyme:
-
Confirm that your enzyme is active and is expected to cleave a substrate with this peptide sequence.
-
Ensure the enzyme has been stored correctly and has not lost activity. Consider running a positive control with a known substrate if available.
-
-
A: Sub-optimal Assay Conditions:
-
The pH, temperature, or buffer composition may not be optimal for your enzyme. Consult the literature for the recommended conditions for your specific protease. Most enzyme assays perform best at room temperature (20-25°C).[8]
-
Some enzymes require specific cofactors or ions for activity. Check if your buffer is missing a critical component.
-
-
A: Insufficient Incubation Time:
-
If the enzyme activity is very low, you may need to increase the incubation time to see a measurable change in absorbance.[9]
-
Q: I am observing a high background signal in my control wells (no enzyme). Why is this happening?
-
A: Substrate Instability:
-
The substrate may be hydrolyzing spontaneously in your assay buffer. This is more likely to occur at extreme pH values or high temperatures. Prepare aqueous solutions of the substrate immediately before use to minimize this.
-
Run a "substrate only" blank to measure the rate of spontaneous hydrolysis and subtract it from your enzyme-catalyzed reaction rates.
-
-
A: Contaminated Reagents:
-
Your buffer or substrate stock solution might be contaminated with a protease. Use fresh, high-quality reagents and filter-sterilize your buffers if necessary.
-
Q: The reaction rate is not linear over time. What does this mean?
-
A: Substrate Depletion:
-
If the initial substrate concentration is too low, it may be rapidly consumed by the enzyme, causing the reaction rate to decrease over time. Use a higher substrate concentration or measure the initial velocity during the early, linear phase of the reaction.
-
-
A: Product Inhibition:
-
The product of the reaction (p-nitroaniline or the cleaved peptide) may be inhibiting the enzyme. Analyze only the initial rate of the reaction before product accumulation becomes significant.
-
-
A: Enzyme Instability:
-
The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement. Ensure the buffer conditions are stabilizing for the enzyme.
-
Q: My results are not reproducible between experiments. What should I check?
-
A: Inconsistent Reagent Preparation:
-
A: Temperature Fluctuations:
-
Enzyme activity is highly sensitive to temperature. Ensure your plate reader or spectrophotometer has stable temperature control.[8]
-
-
A: Pipetting Inaccuracy:
-
Use calibrated pipettes and be consistent with your pipetting technique. Avoid introducing air bubbles into the wells.[10]
-
Experimental Protocols & Data
Protocol: Determining Optimal Substrate Concentration
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the optimal substrate concentration range for your enzyme.
Objective: To find the substrate concentration that allows for the measurement of the initial reaction velocity under steady-state conditions, typically at or near the Km value.
Materials:
-
This compound
-
Purified enzyme of interest
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
DMSO or DMF for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
-
96-well microplate (clear, flat-bottom)
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). This will be your primary stock.
-
Prepare Serial Dilutions: Create a series of working substrate solutions by diluting the primary stock in your assay buffer. The final concentrations in the assay should typically span a range from 0.1x to 10x the estimated Km. If the Km is unknown, a broad range (e.g., 10 µM to 5 mM) is recommended.
-
Set up the Assay Plate:
-
In a 96-well plate, add a fixed amount of your enzyme solution to multiple wells.
-
Include "no-enzyme" control wells for each substrate concentration to measure background hydrolysis.
-
Include "no-substrate" control wells to blank the instrument.
-
-
Initiate the Reaction: Add the different concentrations of the substrate working solutions to the wells containing the enzyme to start the reaction. The final volume in all wells should be the same.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the optimal temperature for your enzyme. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. You will need the molar extinction coefficient of p-nitroaniline (a commonly used value is 8,800 M⁻¹cm⁻¹) to convert the change in absorbance per minute to moles of product per minute.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the resulting data to the Michaelis-Menten equation to determine the Vmax and Km values. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine these parameters from the y-intercept and x-intercept.[11]
-
Reference Data for Similar pNA Substrates
Since specific kinetic data for this compound is limited, the following table provides Km values for structurally similar substrates to serve as a reference. This can help in designing the concentration range for your initial experiments.
| Substrate | Enzyme | Km Value | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 60 µM | [1] |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 mM | [1] |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4 mM | [1] |
| Suc-AAPK-pNA | Trypsin (wild-type) | 105 mM | [6] |
Visualizations
Caption: Troubleshooting workflow for common kinetic assay issues.
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. Suc-Ala-Pro-Ala-pNA › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Spontaneous Hydrolysis of Suc-Ala-Ala-Pro-Gly-pNA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-Ala-Ala-Pro-Gly-pNA. The information focuses on identifying and mitigating spontaneous, non-enzymatic hydrolysis of the peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is spontaneous hydrolysis and why is it a concern for this compound?
Spontaneous hydrolysis is the cleavage of the peptide bonds or the p-nitroanilide (pNA) amide bond in the absence of an enzyme. This is a concern because the release of p-nitroaniline results in a yellow color, leading to a high background signal in enzymatic assays. This can interfere with the accurate measurement of enzyme kinetics and activity, potentially leading to false-positive results or inaccurate quantification.
Q2: How should I properly store the lyophilized this compound powder?
To ensure long-term stability, the lyophilized peptide should be stored at -20°C or colder, protected from light and moisture. It is advisable to store it in a desiccator to prevent moisture absorption, which can accelerate degradation.
Q3: What is the best practice for preparing and storing this compound solutions?
The shelf-life of peptides in solution is limited. Therefore, it is highly recommended to prepare the substrate solution fresh for each experiment. If a stock solution must be prepared, it should be dissolved in a suitable organic solvent like DMSO and stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Which factors can influence the rate of spontaneous hydrolysis of this compound in solution?
Several factors can affect the stability of the peptide in solution, including:
-
pH: The rate of hydrolysis is significantly influenced by pH. Generally, peptide bonds are more susceptible to hydrolysis under acidic or alkaline conditions compared to a neutral pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including peptide hydrolysis.
-
Buffer Composition: The type and concentration of buffer components can impact peptide stability.
-
Storage Duration: The longer the peptide is in solution, the greater the extent of spontaneous hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from its spontaneous hydrolysis.
Issue 1: High background absorbance in the negative control.
-
Question: My negative control (without enzyme) shows a significant yellow color. What could be the cause?
-
Answer: A high background signal is a classic indicator of spontaneous hydrolysis of the this compound substrate, leading to the release of p-nitroaniline. This can be caused by several factors related to the preparation and handling of the substrate solution.
-
Improper Storage of Stock Solution: Storing the substrate in solution for extended periods, even at low temperatures, can lead to gradual hydrolysis. Repeated freeze-thaw cycles of the stock solution can also accelerate degradation.
-
Suboptimal pH of the Assay Buffer: Extreme pH values (either highly acidic or alkaline) can catalyze the hydrolysis of the peptide bonds.
-
High Assay Temperature: Elevated temperatures used in the assay can increase the rate of non-enzymatic hydrolysis.
-
Contamination: Contamination of the substrate solution or buffer with proteases (e.g., from microbial growth) can cause enzymatic degradation that mimics spontaneous hydrolysis.
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Question: I am observing significant variability in my assay results from day to day. What could be the reason?
-
Answer: Inconsistent results can often be traced back to variations in the handling of the this compound substrate.
-
Fresh vs. Old Substrate Solution: Using a freshly prepared substrate solution versus one that has been stored for some time can lead to different levels of background hydrolysis, thus affecting the final results.
-
Inconsistent Incubation Times: Minor variations in pre-incubation or assay times can be magnified if the substrate is unstable under the assay conditions.
-
Temperature Fluctuations: Inconsistent temperature control during the assay can affect both the enzymatic reaction rate and the rate of spontaneous hydrolysis.
-
Data Presentation
The stability of this compound in solution is influenced by several factors. The following table summarizes the qualitative impact of these factors on the rate of spontaneous hydrolysis.
| Factor | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH < 4) | Decreased | Maintain pH in the neutral range (6-8) if possible. |
| Neutral (e.g., pH 6-8) | Optimal | Ideal for minimizing spontaneous hydrolysis. | |
| Alkaline (e.g., pH > 8) | Decreased | Use caution with high pH buffers; prepare fresh solutions. | |
| Temperature | Low (e.g., 4°C) | Higher | Store solutions at low temperatures when not in use. |
| Room Temp (e.g., 25°C) | Moderate | Prepare fresh and use promptly. | |
| High (e.g., > 37°C) | Lower | Minimize exposure to high temperatures. | |
| Storage (in solution) | Freshly Prepared | Highest | Always prepare solutions fresh for optimal results. |
| Stored at 4°C | Moderate | Use within a short period (hours). | |
| Stored at -20°C | Lower (risk of freeze-thaw) | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stored at -80°C | Better (for aliquots) | Recommended for long-term storage of stock solutions. | |
| Buffer | Type and Concentration | Variable | Empirically test buffer for compatibility and low background. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions (e.g., different pH values or temperatures).
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare a series of buffers at the desired pH values to be tested.
-
Prepare a control buffer at a neutral pH (e.g., 7.4).
-
-
Experimental Setup:
-
In a multi-well plate, add the appropriate buffer to each well.
-
Add a consistent amount of the this compound stock solution to each well to achieve the final desired concentration.
-
Include control wells with only the buffer and substrate at the neutral pH.
-
Prepare triplicate wells for each condition to ensure reproducibility.
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature(s).
-
Measure the absorbance at 405-410 nm at regular time intervals (e.g., every 30 minutes for several hours). A plate reader with kinetic measurement capabilities is ideal for this.
-
-
Data Analysis:
-
For each condition, plot the absorbance at 405-410 nm against time.
-
The rate of increase in absorbance is proportional to the rate of spontaneous hydrolysis.
-
Compare the rates of hydrolysis under the different conditions (pH, temperature) to determine the optimal conditions for substrate stability.
-
Visualizations
Caption: Troubleshooting workflow for high background signal.
Caption: Spontaneous hydrolysis of this compound.
Effect of DMSO concentration on Suc-Ala-Ala-Pro-Gly-pNA assay results
Welcome to the technical support center for the Suc-Ala-Ala-Pro-Gly-pNA chromogenic assay. This guide provides answers to frequently asked questions and troubleshooting advice regarding the use of Dimethyl Sulfoxide (DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in the this compound assay?
A1: The chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Gly-p-nitroanilide (this compound), and similar peptides have limited aqueous solubility. DMSO is a powerful and widely used aprotic solvent that effectively dissolves these substrates, allowing for the preparation of concentrated stock solutions.[1] These stock solutions can then be diluted into aqueous assay buffers to the desired final concentration.
Q2: What is a typical final concentration of DMSO in the assay?
A2: It is standard practice to keep the final concentration of DMSO in the reaction mixture as low as possible to avoid influencing the enzyme's activity. Many protocols recommend a final DMSO concentration that does not exceed 1%.[2][3] However, depending on the specific enzyme and assay conditions, concentrations up to 10% have been used.[1][4] It is crucial to determine the tolerance of your specific enzyme to DMSO.
Q3: Can DMSO affect my enzyme's activity?
A3: Yes, DMSO can significantly impact enzyme structure and function. At higher concentrations, DMSO can perturb the enzyme's conformation, which may lead to a reversible decrease in catalytic activity or even complete inactivation.[5] For example, one study showed that a 20% molar ratio of a DMSO-water mixture completely inactivated the enzyme α-chymotrypsin.[6] Conversely, for some enzymes like 3CLpro, DMSO concentrations up to 20% have been shown to enhance catalytic activity and substrate solubility.
Q4: How does DMSO concentration affect kinetic parameters like K_m?
A4: DMSO can alter the kinetic parameters of an enzyme. A study on natural peptidases found that while DMSO concentrations of 4% or less had no significant effect on the Michaelis constant (K_m), a concentration of 5% markedly increased the K_m value, indicating a lower affinity of the enzyme for its substrate.[7]
Q5: How do I determine the optimal DMSO concentration for my experiment?
A5: The optimal concentration is a balance between ensuring substrate solubility and minimizing any inhibitory or denaturing effects on the enzyme. To determine this, you should run a DMSO tolerance test. Set up your standard assay with a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10%) while keeping the enzyme and substrate concentrations constant. Plot the enzyme activity against the DMSO concentration to identify the highest concentration that does not significantly inhibit the reaction. This concentration should be used for all subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. High DMSO Concentration: The final DMSO concentration may be too high, inhibiting or denaturing your enzyme.[6] 2. Substrate Precipitation: The substrate may have precipitated out of solution after dilution from the DMSO stock into the aqueous buffer. | 1. Run a DMSO tolerance curve to determine the maximum acceptable concentration for your enzyme. Aim for a final concentration of ≤1% if possible.[2] 2. Ensure proper mixing when diluting the substrate stock. Prepare the final working solution of the substrate immediately before use.[8] Check for visible precipitate in your assay wells. |
| High Background Signal (High Absorbance in No-Enzyme Control) | 1. Substrate Instability: The this compound substrate may be hydrolyzing spontaneously in your assay buffer. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | 1. Prepare fresh substrate solutions for each experiment. Some p-nitroanilide substrates can undergo slow spontaneous hydrolysis.[8] 2. Use high-purity reagents and sterile, disposable labware. Filter-sterilize your buffers. |
| Inconsistent or Irreproducible Results | 1. Inaccurate Pipetting of DMSO Stock: DMSO is more viscous than water, which can lead to pipetting errors. 2. Variable Final DMSO Concentrations: Inconsistent preparation of serial dilutions or different volumes of inhibitor stocks (dissolved in DMSO) can lead to varying final DMSO concentrations across wells. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. 2. Maintain a constant final DMSO concentration in all wells, including controls and samples with different inhibitor concentrations. This is known as DMSO balancing. |
| Unexpected Inhibitor Potency (IC50 values) | 1. DMSO-Inhibitor Interaction: DMSO can sometimes interfere with the binding of "promiscuous" or non-specific inhibitors, altering their apparent potency.[5] | 1. Characterize your inhibitor's behavior at different DMSO concentrations. A significant shift in IC50 with changing DMSO levels may indicate non-specific inhibition.[5] |
Quantitative Data Summary
The effect of DMSO is highly dependent on the specific enzyme and assay conditions. The table below summarizes findings from various studies.
| Enzyme Studied | DMSO Concentration | Observed Effect | Citation |
| Natural Peptidases | ≤ 4% | No significant effect on K_m. | [7] |
| Natural Peptidases | 5% | Markedly increased K_m. | [7] |
| HIV-1 Protease | 0 - 10% | Negligible effect on cleavage of a specific peptide substrate. | [4] |
| SARS 3CLpro | 10% | Increased cleavage rate from 64 s⁻¹ (at 5% DMSO) to 93 s⁻¹. | [9] |
| SARS 3CLpro | 20% | Further increased cleavage rate to 186 s⁻¹; recommended for high efficiency. | [9] |
| α-Chymotrypsin | 20% (molar ratio) | Complete loss of enzymatic activity in a homogeneous solution. | [6] |
| Human Apical Papilla Cells | 5% and 10% | Cytotoxic; should be avoided in cell-based assays. | [10] |
Experimental Protocols
Protocol: Standard this compound Assay
This protocol provides a general guideline for measuring protease activity. It should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 100 mM Tris-HCl, pH 7.5 - 8.5).
-
Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in the assay buffer. Store on ice.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[8][11] Store this solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
2. Assay Procedure (96-well plate format):
-
Prepare Substrate Working Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final working concentration (e.g., 0.2 - 1.0 mM). Ensure the dilution factor is large enough so the final DMSO concentration in the assay is at a non-inhibitory level (e.g., ≤1%).
-
Set up Reaction Plate:
-
Blank Wells: Add Assay Buffer and the volume of DMSO equivalent to that in the substrate wells.
-
Control Wells (No Enzyme): Add Substrate Working Solution.
-
Test Wells: Add Assay Buffer.
-
(Optional) Inhibitor Wells: Add inhibitor diluted in Assay Buffer (ensure DMSO is balanced across all wells).
-
-
Pre-incubate: Pre-warm the plate to the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the enzyme solution to the Test and Inhibitor wells to start the reaction. Do not add enzyme to Blank or Control wells. The final volume in all wells should be identical (e.g., 200 µL).
-
Measure Absorbance: Immediately begin monitoring the absorbance at 405-410 nm using a microplate reader.[3][11] Take readings kinetically (e.g., every 60 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the rate of reaction (V_o) from the linear portion of the kinetic curve (ΔAbs/min).
-
Enzyme activity is proportional to this rate.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound enzymatic assay.
DMSO Concentration Effect Logic
Caption: Balancing DMSO concentration for optimal assay performance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic hydrolysis of N-benzoyl-L-tyrosine p-nitroanilide by α-chymotrypsin in DMSO-water/AOT/n-heptane reverse micelles. A unique interfacial effect on the enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio with Suc-Ala-Ala-Pro-Gly-pNA Substrate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a low signal-to-noise ratio during enzymatic assays using the chromogenic substrate Succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes cleave it?
This compound is a synthetic chromogenic substrate used to measure the activity of certain proteases. When cleaved by a suitable enzyme, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at or around 405 nm.[1] While specific data for the Glycine variant is limited, similar peptide sequences terminating in Phenylalanine (Phe) or Valine (Val) are well-established substrates for chymotrypsin and neutrophil elastase, respectively. It is likely that this compound is also a substrate for a serine protease, and empirical testing is required to determine the specific enzyme(s) that efficiently hydrolyze this peptide.
Q2: What are the common causes of a low signal-to-noise ratio in my assay?
A low signal-to-noise ratio can stem from either a weak signal (low enzymatic activity) or high background noise (non-enzymatic hydrolysis of the substrate or interfering substances). Common culprits include:
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.
-
Reagent Issues: Incorrect enzyme or substrate concentration, or degradation of reagents.
-
High Background: Spontaneous substrate hydrolysis, contamination of reagents, or interference from sample components.
-
Instrument Settings: Incorrect wavelength measurement or improper plate reading.
Q3: How can I increase the signal in my assay?
To enhance the signal, you can:
-
Optimize Enzyme Concentration: Increase the enzyme concentration to generate a stronger signal within the linear range of the assay.
-
Optimize Substrate Concentration: Ensure the substrate concentration is not limiting the reaction. A concentration at or above the Michaelis constant (Km) is often recommended.
-
Optimize Incubation Time: A longer incubation period may be necessary to generate a sufficient amount of product. However, be mindful of potential substrate degradation or enzyme instability over extended periods.
-
Verify Assay Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific enzyme's activity.
Q4: How can I reduce the background noise in my assay?
To minimize background noise, consider the following:
-
Prepare Fresh Reagents: The pNA substrate can undergo spontaneous hydrolysis. Prepare substrate solutions fresh before each experiment.
-
Use High-Quality Reagents: Ensure all reagents, including the buffer and water, are free of contaminants.
-
Run Appropriate Controls: Always include a "no-enzyme" control to measure the rate of non-enzymatic substrate hydrolysis and a "no-substrate" control to check for background absorbance from your enzyme preparation or sample.
-
Optimize Wavelength Reading: While pNA is typically measured at 405 nm, scanning the absorbance spectrum of your product can confirm the optimal wavelength for your specific instrument and conditions.
Troubleshooting Guides
Issue 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Perform a positive control experiment with a known active enzyme and substrate. |
| Incorrect Enzyme Concentration | - Titrate the enzyme concentration to find the optimal level that provides a robust signal within the desired assay time. |
| Suboptimal Substrate Concentration | - Titrate the substrate concentration. For kinetic studies, concentrations around the Km value are often used. For endpoint assays, a higher concentration may be necessary to ensure the reaction is not substrate-limited. |
| Inappropriate Assay Buffer | - Verify that the pH of the buffer is optimal for the target enzyme's activity. - Some buffer components can inhibit enzyme activity; consider testing alternative buffer systems. |
| Presence of Inhibitors | - If testing biological samples, they may contain endogenous inhibitors. Diluting the sample or using a purification step may be necessary. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | - Prepare the substrate solution fresh for each experiment. - Store the substrate stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Contaminated Reagents | - Use high-purity water and reagents. - Prepare fresh buffer solutions. - Test individual reagents for background absorbance. |
| Interference from Sample Matrix | - Run a sample blank (sample without substrate) to determine if the sample itself contributes to the absorbance at 405 nm. - Consider sample dilution or purification if matrix effects are significant. |
| Incorrect Plate Type | - For colorimetric assays, use clear, flat-bottom microplates. |
Experimental Protocols
General Protocol for Measuring Protease Activity
This protocol provides a starting point and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in an organic solvent like DMSO to a concentration of 10-20 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer. The final concentration in the assay will need to be determined empirically.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of your enzyme solution or sample to the appropriate wells.
-
Add 10 µL of a known inhibitor for a negative control, or buffer for the positive control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
To initiate the reaction, add 30 µL of the substrate working solution (diluted from the stock in assay buffer to the desired final concentration).
-
Immediately measure the absorbance at 405 nm in a microplate reader. Take readings kinetically over a set period (e.g., every minute for 30 minutes) or as an endpoint measurement after a fixed time.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" blank from all readings.
-
For kinetic assays, determine the rate of reaction (change in absorbance per minute) from the linear portion of the progress curve.
-
For endpoint assays, compare the final absorbance values.
-
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables provide typical concentration ranges and kinetic parameters for similar, well-characterized pNA substrates. These values should be used as a starting point for optimization.
Table 1: Recommended Concentration Ranges for Assay Components
| Component | Typical Starting Concentration | Notes |
| Enzyme | 10-100 nM | Highly dependent on the specific activity of the enzyme. Should be optimized to achieve a linear reaction rate. |
| Substrate | 50-500 µM | Ideally, the concentration should be around the Km value for kinetic assays. Higher concentrations can be used for endpoint assays. |
| DMSO (from substrate stock) | < 5% (v/v) | High concentrations of organic solvents can inhibit enzyme activity. |
Table 2: Kinetic Parameters for Related pNA Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 60 | - | - |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | - | - |
| Suc-Ala-Ala-Ala-pNA | Neutrophil Elastase | - | - | - |
Data for Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Ala-pNA are provided as a reference for similar substrates. Km and kcat values are highly dependent on the specific enzyme and assay conditions.[3][4]
Visualizations
Enzymatic Reaction Workflow
Caption: Enzymatic cleavage of this compound.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: Troubleshooting decision tree for low S/N ratio.
References
Technical Support Center: Ensuring Linear Reaction Rates with Suc-Ala-Ala-Pro-Gly-pNA
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the chromogenic substrate Suc-Ala-Ala-Pro-Gly-pNA in enzymatic assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the generation of reliable and linear reaction rates.
Troubleshooting Guide: Non-Linear Reaction Rates
Non-linear reaction rates are a common issue in enzyme kinetics, leading to inaccurate measurements of enzyme activity. The following guide addresses potential causes and solutions for non-linearity when using this compound.
Problem: My reaction rate is decreasing over time.
This is the most common form of non-linearity and can be caused by several factors.
| Potential Cause | Recommended Action |
| Substrate Depletion | Ensure that less than 10-15% of the initial substrate concentration is consumed during the course of the assay. You can verify this by either measuring the amount of product formed or by decreasing the initial enzyme concentration. |
| Product Inhibition | The product, p-nitroaniline (pNA), or the cleaved peptide fragment may be inhibiting the enzyme. To test for this, measure the initial reaction rate in the presence of varying concentrations of pNA. If inhibition is observed, ensure your measurements are taken during the initial linear phase of the reaction before significant product accumulation. |
| Enzyme Instability | The enzyme may be losing activity over time under the assay conditions (e.g., pH, temperature). To check for instability, pre-incubate the enzyme under assay conditions without the substrate for the duration of the experiment, then add the substrate and measure the initial activity. If activity is reduced, consider optimizing the buffer composition, pH, or temperature, or reducing the incubation time. |
| Reagent Degradation | The substrate or other critical reagents may be degrading. Prepare fresh solutions and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Problem: My reaction shows a lag phase (a slow initial rate that increases).
| Potential Cause | Recommended Action |
| Slow Substrate Dissolving | Ensure the substrate is fully dissolved in the assay buffer before initiating the reaction. The substrate is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the aqueous buffer. |
| Enzyme Activation | The enzyme may require a pre-incubation period under the assay conditions to reach its optimal conformation and activity. |
| Temperature Equilibration | Ensure all reaction components are equilibrated to the assay temperature before mixing. Adding cold reagents to a warmer reaction can cause an initial lag. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal substrate concentration is dependent on the specific enzyme and its Michaelis constant (Km) for the substrate. A common starting point is a concentration equal to or slightly above the Km. For chromogenic substrates like Suc-Ala-Ala-Pro-Phe-pNA, which is structurally similar, concentrations in the range of 0.1 mM to 1 mM are often used.[1] It is highly recommended to perform a substrate titration experiment to determine the Km for your specific enzyme and experimental conditions. This will help in selecting a substrate concentration that ensures the reaction rate is sensitive to changes in enzyme activity while remaining in the linear range.
Q2: How do I determine the appropriate enzyme concentration?
A2: The enzyme concentration should be low enough to ensure the reaction rate remains linear for the desired measurement period. A good starting point is to use a concentration that results in a change in absorbance at 405 nm of 0.1 to 0.8 per minute. To find the optimal concentration, perform a series of reactions with varying enzyme concentrations while keeping the substrate concentration constant. Plot the initial reaction rate against the enzyme concentration. The resulting plot should be linear; use an enzyme concentration that falls within this linear range for your experiments.
Q3: What are the appropriate buffer and pH conditions for an assay with this compound?
A3: The optimal buffer and pH will depend on the specific enzyme being assayed. For chymotrypsin, a common buffer is Tris-HCl at a pH between 7.5 and 8.5.[1] It is crucial to consult the literature for the specific enzyme of interest to determine its optimal pH for activity and stability. The buffer should also be compatible with all other components of the assay and not interfere with the absorbance reading at 405 nm.
Q4: How should I prepare and store the this compound substrate?
A4: The substrate is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).[1] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.[1] Immediately before the assay, dilute the stock solution to the desired final concentration in the assay buffer.
Experimental Protocols
General Protocol for a Chymotrypsin Assay using this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions. It is adapted from a protocol for the similar substrate, Suc-Ala-Ala-Pro-Phe-pNA.[1]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer immediately before use.
2. Assay Procedure:
-
Set up a 96-well microplate or cuvettes.
-
Add the appropriate volume of assay buffer to each well.
-
Add the substrate working solution to each well.
-
Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme solution to each well.
-
Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader or spectrophotometer.
-
Include appropriate controls, such as a blank reaction without the enzyme to correct for any non-enzymatic substrate hydrolysis.
3. Data Analysis:
-
Plot the absorbance at 405 nm against time for each reaction.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve. This is the slope of the initial, linear phase of the reaction.
-
The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~8,800 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette or well.
Visualizations
Caption: Experimental workflow for a typical enzymatic assay using this compound.
Caption: A logical workflow for troubleshooting non-linear reaction rates in enzymatic assays.
References
Validation & Comparative
A Comparative Guide to Chromogenic Protease Substrates: Suc-Ala-Ala-Pro-Gly-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used chromogenic protease substrates: Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA) and Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). This comparison is intended to assist researchers in selecting the appropriate substrate for their specific applications, based on enzyme specificity, kinetic parameters, and established experimental protocols.
Substrate Overview and Specificity
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA are synthetic peptides linked to a p-nitroaniline (pNA) chromophore. Enzymatic cleavage of the peptide bond C-terminal to the variable amino acid (Glycine or Phenylalanine) releases p-nitroaniline, which produces a yellow color that can be quantified spectrophotometrically at or near 405 nm. The rate of color development is directly proportional to the enzyme activity.
The primary determinant of substrate specificity lies in the P1 amino acid residue, which is the amino acid immediately preceding the cleavage site.
-
Suc-Ala-Ala-Pro-Phe-pNA contains Phenylalanine at the P1 position, a large hydrophobic amino acid. This makes it an excellent substrate for chymotrypsin and other chymotrypsin-like serine proteases that exhibit a strong preference for aromatic or large hydrophobic residues at the P1 position.[1][2][3] Such enzymes include cathepsin G and subtilisin.[1][2]
-
This compound , with Glycine at the P1 position, is preferentially cleaved by proteases that accommodate small, non-bulky amino acids in their S1 binding pocket. A prime example of such an enzyme is α-lytic protease , a bacterial serine protease known to cleave after small hydrophobic residues like Alanine, Valine, and Glycine.
Quantitative Performance Data
The following tables summarize the available kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by various proteases. Due to a lack of direct experimental kinetic data for this compound in the reviewed literature, a direct quantitative comparison is not currently possible. However, theoretical studies on α-lytic protease support its preference for substrates with smaller P1 residues like Glycine.
Table 1: Kinetic Parameters for Suc-Ala-Ala-Pro-Phe-pNA Hydrolysis
| Enzyme | Km (µM) | Source |
| α-Chymotrypsin | 60 | [2] |
| Cathepsin G | 1700 | [2] |
| Chymase | 4000 | [2] |
Experimental Protocols
Detailed methodologies for enzymatic assays using these substrates are provided below. These protocols can be adapted based on specific experimental requirements.
Chymotrypsin Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol is adapted from a standard method for determining chymotrypsin activity.
Materials:
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Chymotrypsin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. A typical concentration is 20-50 mM. This stock solution should be stored at -20°C.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Enzyme Preparation: Prepare a solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration in the assay buffer just before use.
-
Assay:
-
Pre-warm the working substrate solution and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).
-
In a cuvette or microplate well, add the working substrate solution.
-
Initiate the reaction by adding the chymotrypsin solution and mix gently.
-
Immediately monitor the increase in absorbance at 410 nm over time.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline being approximately 8,800 M⁻¹cm⁻¹ at 410 nm.[1]
α-Lytic Protease Assay using this compound (or a similar substrate)
This protocol is based on general procedures for α-lytic protease assays.
Materials:
-
This compound (or N-succinyl-Ala-Ala-Ala-pNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5 or 100 mM ammonium bicarbonate, pH 8.5)
-
α-Lytic Protease solution
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of the pNA substrate in DMSO.
-
Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).
-
Enzyme Preparation: Prepare a stock solution of α-lytic protease in 10 mM sodium acetate, pH 5.0, and dilute to the working concentration in the assay buffer.
-
Assay:
-
Pre-incubate the working substrate solution and enzyme solution at the assay temperature (e.g., 25°C or 37°C).
-
Add the working substrate solution to the reaction vessel.
-
Start the reaction by adding the α-lytic protease solution.
-
Monitor the rate of p-nitroaniline release by measuring the absorbance at 405 nm.
-
-
Data Analysis: Determine the initial velocity and calculate the enzyme activity as described for the chymotrypsin assay.
Signaling Pathways and Biological Roles
The enzymes targeted by these substrates play distinct roles in biological systems.
Chymotrypsin and Protease-Activated Receptors (PARs)
Chymotrypsin, a key digestive enzyme, can also act as a signaling molecule by activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. Specifically, chymotrypsin has been shown to cleave and activate PAR2, leading to downstream signaling cascades that can influence gut homeostasis. It can also cleave PAR1, rendering it unresponsive to its canonical agonist, thrombin.
α-Lytic Protease: A Bacterial Predatory Enzyme
α-Lytic protease is secreted by the soil bacterium Lysobacter enzymogenes. Its primary biological function is to degrade the cell walls of other microorganisms, allowing the bacterium to acquire nutrients. Its broad specificity for small amino acids enables it to efficiently hydrolyze a wide range of proteins in the complex environment of the soil.
Conclusion
The choice between this compound and Suc-Ala-Ala-Pro-Phe-pNA is dictated by the specific protease under investigation.
-
Suc-Ala-Ala-Pro-Phe-pNA is the substrate of choice for assaying chymotrypsin and other proteases with a preference for large hydrophobic residues at the P1 position. Its kinetic properties with these enzymes are well-characterized.
-
This compound is a suitable substrate for proteases that preferentially cleave after small amino acids, such as α-lytic protease . While direct comparative kinetic data is limited, the known specificity of α-lytic protease strongly supports the use of this substrate for its characterization.
Researchers should select the substrate that best matches the known or expected specificity of their enzyme of interest to ensure optimal assay sensitivity and accuracy. The provided protocols offer a starting point for developing robust and reliable enzyme activity assays.
References
A Comparative Guide to the Kinetic Parameters of Suc-Ala-Ala-Pro-X-pNA Substrates for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of various Suc-Ala-Ala-Pro-X-pNA substrates when cleaved by the serine proteases, chymotrypsin and elastase. Understanding the influence of the P1 residue (represented by 'X') on the kinetic constants (Km, kcat, and kcat/Km) is crucial for designing specific substrates and inhibitors for these enzymes, which are implicated in numerous physiological and pathological processes.
Introduction to Suc-Ala-Ala-Pro-X-pNA Substrates
The chromogenic substrates of the general structure Succinyl-Alanine-Alanine-Proline-X-p-nitroanilide (Suc-Ala-Ala-Pro-X-pNA) are widely used for the in vitro characterization of serine protease activity. The sequence Ala-Ala-Pro is designed to lead the peptide into the active site of the enzyme, positioning the scissile bond between the variable amino acid 'X' (the P1 residue) and the p-nitroaniline (pNA) group for cleavage. Upon enzymatic hydrolysis, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405-410 nm, allowing for the determination of enzyme activity and kinetic parameters. The identity of the P1 amino acid residue is a major determinant of the substrate's specificity and the efficiency of its cleavage by a particular serine protease.
Comparative Kinetic Data
The following tables summarize the kinetic parameters for the hydrolysis of various Suc-Ala-Ala-Pro-X-pNA substrates by bovine α-chymotrypsin and human neutrophil elastase. These values highlight the substrate preferences of each enzyme.
Bovine α-Chymotrypsin
Chymotrypsin is a digestive serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues. The S1 specificity pocket of chymotrypsin is a deep, hydrophobic cleft that favorably accommodates aromatic and large aliphatic side chains.
| P1 Residue (X) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Phenylalanine (Phe) | 0.043 | 45 | 1,046,512 | [1] |
| Leucine (Leu) | - | - | 25,000 | [2] |
| Aspartic Acid (Asp) | - | - | 0.74 (at pH 8.0) | [2] |
| Lysine (Lys) | - | - | - | [2] |
Note: A dash (-) indicates that the specific value was not available in the cited literature. The kcat/Km for Aspartic Acid is highly pH-dependent.
Human Neutrophil Elastase
Human neutrophil elastase (HNE) is a serine protease found in the azurophilic granules of neutrophils. It plays a role in host defense by degrading proteins of invading pathogens. However, its uncontrolled activity can lead to tissue damage, as seen in inflammatory diseases. HNE typically prefers small, aliphatic amino acid residues at the P1 position.
| P1 Residue (X) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Valine (Val) | - | - | 120,000 | [3] |
| Leucine (Leu) | - | - | - | [4] |
| Methionine (Met) | - | - | - | [4] |
| Alanine (Ala) | - | - | 33,500 | [5] |
Note: A dash (-) indicates that the specific value was not available in the cited literature. The kcat/Km for Valine is for the MeOSuc-Ala-Ala-Pro-Val-pNA substrate.
Experimental Protocols
The following are generalized protocols for determining the kinetic parameters of chymotrypsin and elastase with Suc-Ala-Ala-Pro-X-pNA substrates. Specific conditions may need to be optimized for individual enzymes and substrates.
General Assay Principle
The rate of p-nitroaniline release from the Suc-Ala-Ala-Pro-X-pNA substrate is monitored by measuring the increase in absorbance at 405-410 nm. The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance versus time plot. By measuring v₀ at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using a Lineweaver-Burk or other suitable plot. The turnover number (kcat) is then calculated from Vmax and the enzyme concentration.
Protocol for α-Chymotrypsin Assay
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute to the desired concentration with the assay buffer.
-
Enzyme Solution: Prepare a stock solution of bovine α-chymotrypsin in 1 mM HCl to prevent autolysis. Dilute to the final working concentration in cold assay buffer immediately before use.
Procedure:
-
Set up a series of reactions in a 96-well plate or cuvettes with varying concentrations of the substrate.
-
Add the assay buffer to each well/cuvette to bring the final volume to 200 µL (for a 96-well plate) or 1 mL (for a cuvette).
-
Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5).[6]
-
Determine Km and Vmax by fitting the initial rate data to the Michaelis-Menten equation.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Protocol for Human Neutrophil Elastase Assay
Reagents:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.[7]
-
Substrate Stock Solution: Dissolve MeO-Suc-Ala-Ala-Pro-Val-pNA in DMSO and dilute to the desired concentration with the assay buffer.
-
Enzyme Solution: Prepare a stock solution of human neutrophil elastase in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5). Dilute to the final working concentration in cold assay buffer immediately before use.
Procedure:
-
Follow the same general procedure as for the chymotrypsin assay.
-
The reaction is typically monitored at 410 nm at 25°C.[7]
-
Due to the potential for substrate inhibition at high concentrations, it is important to test a wide range of substrate concentrations to accurately determine the kinetic parameters.
-
Calculate the kinetic parameters as described for the chymotrypsin assay.
Visualizations
Enzymatic Reaction of Serine Proteases
The following diagram illustrates the general mechanism of peptide bond cleavage by a serine protease, using a Suc-Ala-Ala-Pro-X-pNA substrate as an example.
Caption: General mechanism of Suc-Ala-Ala-Pro-X-pNA hydrolysis by a serine protease.
Experimental Workflow for Kinetic Parameter Determination
This diagram outlines the key steps involved in an experimental workflow to determine the kinetic parameters of an enzyme with a chromogenic substrate.
Caption: Workflow for determining enzyme kinetic parameters with a chromogenic substrate.
Simplified Serine Protease Signaling Pathway
This diagram depicts a simplified signaling pathway involving a serine protease, such as elastase, and its interaction with a protease-activated receptor (PAR).
Caption: A simplified protease-activated receptor (PAR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Characterization of the S'-subsite specificity of porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Validating Protease Activity with Suc-Ala-Ala-Pro-Gly-pNA and Its Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying protease activity is paramount. The chromogenic substrate, Succinyl-Alanine-Alanine-Proline-Glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA), is a widely utilized tool for this purpose, particularly for chymotrypsin-like serine proteases. This guide provides a comprehensive comparison of protease activity assays using this compound with alternative methods, supported by experimental data and detailed protocols to aid in the validation of your results.
Comparison of Protease Activity Assays
The selection of a suitable protease assay depends on several factors, including the specific protease of interest, required sensitivity, sample matrix, and available equipment. Here, we compare the this compound based colorimetric assay with two common alternatives: fluorometric assays and casein-based assays.
| Assay Principle | Chromogenic (pNA-based) | Fluorometric (AMC-based) | Protein Substrate (Casein-based) |
| Substrate | This compound | Peptide-7-amino-4-methylcoumarin (AMC) | Casein |
| Detection Method | Spectrophotometry (Absorbance at 405-410 nm)[1][2][3] | Fluorometry (Excitation ~365 nm, Emission ~440 nm)[4] | Spectrophotometry (Absorbance at 275 nm or 660 nm)[5] |
| Key Advantage | Simple, cost-effective, and widely available.[4] | High sensitivity, allowing for detection of low enzyme concentrations.[6][7] | Utilizes a more "natural" protein substrate. |
| Key Disadvantage | Lower sensitivity compared to fluorometric assays.[6] | Potential for interference from fluorescent compounds in the sample.[7] | Less specific, multiple steps, and longer incubation times. |
| Typical Proteases | Chymotrypsin-like serine proteases.[8][9] | Broad range of proteases, depending on the peptide sequence. | General, non-specific protease activity. |
Quantitative Performance Data
| Substrate | Protease | K_m_ (Michaelis constant) | k_cat_ (catalytic constant) | k_cat_/K_m_ (catalytic efficiency) |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 µM[1][3] | 98 s⁻¹[10] | 1.63 x 10⁶ M⁻¹s⁻¹ |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 mM[1][2][3] | Not Reported | Not Reported |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4 mM[1][3] | Not Reported | Not Reported |
| FITC-Casein | Various Proteases | Not Applicable | Not Applicable | Detection limit ~19 ng/mL (Trypsin) |
Note: The catalytic efficiency (k_cat_/K_m_) is a measure of how efficiently an enzyme converts a substrate into product. A higher value indicates greater efficiency. The detection limit for the fluorescent assay highlights its enhanced sensitivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid results. Below are protocols for the chromogenic assay using a pNA substrate and a casein-based assay.
Protocol 1: Protease Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol is adapted for a chymotrypsin-like serine protease.[2][11]
Materials:
-
Enzyme Solution: Purified protease diluted in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Suc-Ala-Ala-Pro-Phe-pNA dissolved in a minimal amount of DMSO (e.g., 10 mM).
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.005% Tween-80.
-
Spectrophotometer capable of reading at 410 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1.6 mM).
-
Set up the reaction:
-
Add assay buffer to each well.
-
Add the enzyme solution to the wells.
-
Initiate the reaction by adding the working substrate solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: Monitor the increase in absorbance at 410 nm over time. Readings can be taken at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
The concentration of released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at pH 7.5).
-
Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Protocol 2: Casein-Based Protease Assay
This is a general method for determining non-specific protease activity.[5][10]
Materials:
-
Enzyme Solution: Protease sample diluted in an appropriate buffer.
-
Casein Solution (0.65% w/v): Dissolve casein in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Trichloroacetic Acid (TCA) Solution (5% w/v): To stop the reaction and precipitate undigested casein.
-
Folin-Ciocalteu Reagent.
-
Tyrosine Standard Solution.
-
Spectrophotometer capable of reading at 660 nm.
Procedure:
-
Reaction Setup:
-
Equilibrate the casein solution to the desired reaction temperature (e.g., 37°C).
-
Add the enzyme solution to the casein solution to start the reaction.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Measurement:
-
Transfer the supernatant, which contains the soluble peptides and amino acids (including tyrosine), to a new tube.
-
Add Folin-Ciocalteu reagent and sodium carbonate to the supernatant.
-
Measure the absorbance of the resulting blue color at 660 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of tyrosine.
-
Determine the amount of tyrosine equivalents released in your samples from the standard curve.
-
Calculate the protease activity based on the amount of tyrosine released per unit of time.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for validating a pNA-based protease assay against alternative methods.
Signaling Pathway Involvement
Chymotrypsin-like serine proteases are involved in various signaling cascades. One notable example is their ability to activate Protease-Activated Receptors (PARs).[12][13] PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain, which unmasks a tethered ligand that then activates the receptor.
Caption: Activation of Protease-Activated Receptors (PARs) by chymotrypsin.
By carefully selecting the appropriate assay and validating the results against alternative methods, researchers can ensure the accuracy and reliability of their protease activity measurements. This guide provides the foundational information and protocols to achieve this, ultimately contributing to more robust and impactful scientific discoveries.
References
- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 9. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chymotrypsin Substrates: Suc-Ala-Ala-Pro-Phe-pNA vs. Fluorescent Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of chymotrypsin activity. This guide provides an objective comparison between the widely used chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), and its fluorescent counterpart, N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC).
The choice between a chromogenic and a fluorescent substrate fundamentally depends on the required sensitivity, the presence of interfering compounds in the sample, and the available instrumentation. While both substrates share the same peptide recognition sequence (Ala-Ala-Pro-Phe), their detection methods and performance characteristics differ significantly. Chymotrypsin, a serine protease, preferentially cleaves peptide bonds at the C-terminal side of large hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). The tetrapeptide sequence in both Suc-AAPF-pNA and Suc-AAPF-AMC is designed to be a specific and sensitive target for chymotrypsin's proteolytic activity.
Performance Characteristics at a Glance
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial indicators of an enzyme's affinity for a substrate and its turnover rate. A lower Km value signifies a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.
| Substrate | Type | Reporter Group | Detection Wavelength (nm) | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | Chromogenic | p-Nitroaniline (pNA) | 405 - 410 | 60[1] | Not readily available | Not readily available |
| Suc-Ala-Ala-Pro-Phe-AMC | Fluorescent | 7-Amido-4-methylcoumarin (AMC) | Ex: 360-380 / Em: 440-460[2] | 15[3] | 1.5[3] | 100,000 |
Note: The kinetic data presented are from published sources and may vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature.
From the data, it is evident that chymotrypsin exhibits a higher affinity for the fluorescent substrate Suc-Ala-Ala-Pro-Phe-AMC, as indicated by its lower Km value compared to the chromogenic Suc-Ala-Ala-Pro-Phe-pNA. This higher affinity, combined with a significant turnover rate, results in a high catalytic efficiency, suggesting that the fluorescent assay can be more sensitive.
Principle of Detection
The fundamental difference between these two substrates lies in the reporter molecule that is released upon enzymatic cleavage.
Chromogenic Detection with Suc-Ala-Ala-Pro-Phe-pNA
The hydrolysis of the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) group by chymotrypsin liberates free pNA. In its peptide-bound form, pNA is colorless. However, the free pNA molecule has a distinct yellow color in aqueous solution, which can be quantified by measuring the absorbance of light at a wavelength of 405-410 nm. The rate of the increase in absorbance is directly proportional to the chymotrypsin activity.
Fluorescent Detection with Suc-Ala-Ala-Pro-Phe-AMC
Similarly, chymotrypsin cleaves the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC). The intact substrate is largely non-fluorescent. Upon cleavage, the highly fluorescent AMC molecule is released. The fluorescence can be measured using a fluorometer with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence intensity is proportional to the enzyme's activity. Fluorescent assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations.
Experimental Methodologies
Below are detailed protocols for conducting chymotrypsin activity assays using both Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-AMC.
Protocol 1: Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic)
Materials:
-
α-Chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of absorbance measurement at 405 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Immediately before the assay, dilute the enzyme to the desired concentration in the Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted enzyme solution to the sample wells. For a blank control, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the Suc-Ala-Ala-Pro-Phe-pNA stock solution to each well.
-
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (Abs = εcl), where the molar extinction coefficient (ε) for pNA is 8,800 M⁻¹cm⁻¹ at 410 nm.[4]
-
Protocol 2: Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-AMC (Fluorescent)
Materials:
-
α-Chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-AMC
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Black 96-well microplate
-
AMC standard for calibration
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Dilute the enzyme to the desired concentration in the Assay Buffer just before use.
-
Standard Curve: Prepare a standard curve of free AMC in Assay Buffer to convert relative fluorescence units (RFU) to the concentration of the product.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the black microplate.
-
Add 10 µL of the diluted enzyme solution to the sample wells. For a blank control, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the Suc-Ala-Ala-Pro-Phe-AMC stock solution to each well.
-
-
Measurement: Immediately measure the fluorescence intensity (RFU) in kinetic mode at 37°C for 10-30 minutes, with readings every 60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic data.
-
Use the AMC standard curve to convert the rate from RFU/min to µmol/min.
-
Visualizing the Assay Principles
To better illustrate the workflows and reaction mechanisms, the following diagrams are provided.
Conclusion
Both Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-AMC are excellent substrates for measuring chymotrypsin activity. The choice between them hinges on the specific needs of the experiment.
-
Suc-Ala-Ala-Pro-Phe-pNA is a reliable and cost-effective choice for routine assays where high sensitivity is not the primary concern. The straightforward colorimetric detection is amenable to most laboratory settings equipped with a standard spectrophotometer or plate reader.
-
Suc-Ala-Ala-Pro-Phe-AMC is the superior option when high sensitivity is required, such as when working with low concentrations of the enzyme or small sample volumes. The fluorescent readout provides a broader dynamic range and is less susceptible to interference from colored compounds in the sample. However, it requires a more specialized fluorescence plate reader.
For researchers developing chymotrypsin inhibitors or characterizing enzyme kinetics, the higher sensitivity and lower Km of the fluorescent substrate may provide more precise and reproducible data. Ultimately, understanding the principles and performance characteristics of each substrate will enable researchers to select the most appropriate tool for their scientific inquiries.
References
- 1. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Suc-AAPF-AMC peptide [novoprolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide: Correlating Synthetic Substrate Cleavage with Natural Protein Hydrolysis
For researchers in enzymology, drug development, and biochemistry, understanding the correlation between the cleavage of a synthetic chromogenic substrate and the hydrolysis of a natural protein substrate is crucial for the accurate assessment of protease activity. This guide provides a detailed comparison of the enzymatic hydrolysis of the synthetic peptide Suc-Ala-Ala-Pro-Gly-pNA and its analogues with natural protein substrates by chymotrypsin, a model serine protease.
Executive Summary
The use of small, synthetic chromogenic peptides like this compound offers a convenient and high-throughput method for assaying protease activity. The cleavage of the p-nitroanilide (pNA) group results in a yellow-colored product that can be easily measured spectrophotometrically, providing a direct measure of enzyme kinetics. However, the correlation of these results with the hydrolysis of large, complex natural protein substrates is not always straightforward. This guide presents a comparative analysis of the kinetic parameters, experimental protocols, and underlying biological relevance of using synthetic versus natural substrates for chymotrypsin. While direct kinetic comparisons are challenging due to the multi-faceted nature of protein hydrolysis, this guide provides a framework for understanding and correlating the data from both types of assays.
Data Presentation: A Tale of Two Substrates
The kinetic parameters for the hydrolysis of a widely used synthetic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), a close analog of this compound, by α-chymotrypsin are well-defined. In contrast, obtaining precise Michaelis-Menten constants (Km) and catalytic rates (kcat) for natural protein substrates like casein is complex due to the presence of multiple cleavage sites with varying affinities and the dynamic nature of the substrate as it is hydrolyzed.
Table 1: Kinetic Parameters for the Hydrolysis of a Synthetic Substrate by α-Chymotrypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | 60 | 7.7 | 1.3 x 10⁵ |
Data sourced from literature reports for bovine α-chymotrypsin at pH 7.8-8.0 and 25°C.
Table 2: Hydrolysis of Natural Protein Substrates by α-Chymotrypsin
| Natural Substrate | Observations and Semi-Quantitative Data |
| Casein | Hydrolyzed relatively rapidly due to its open, random coil structure, making multiple cleavage sites accessible. The kinetics of hydrolysis are complex and do not follow simple Michaelis-Menten behavior. The rate of hydrolysis is dependent on the specific casein fraction (α, β, κ) and the extent of prior hydrolysis. |
| Hemoglobin | The globular structure of hemoglobin makes it more resistant to initial proteolysis than casein. Denaturation is often required to expose chymotrypsin cleavage sites. |
| Bovine Serum Albumin (BSA) | As a globular protein, BSA is also more resistant to chymotrypsin hydrolysis compared to casein. The compact structure limits access to potential cleavage sites. |
The Rationale for Two Approaches
The disparity in the nature of synthetic and natural substrates necessitates different experimental approaches and yields distinct but complementary information.
-
Synthetic Substrates (e.g., this compound): These are ideal for initial inhibitor screening, determining enzyme specificity for short peptide sequences, and for high-throughput applications. They provide precise kinetic constants for the interaction of the enzyme with a single, defined cleavage site. However, they do not account for the influence of the substrate's secondary and tertiary structure on enzyme binding and catalysis.
-
Natural Substrates (e.g., Casein): These assays provide a more biologically relevant measure of an enzyme's ability to degrade a protein. They are essential for understanding the physiological function of a protease and for assessing the efficacy of inhibitors in a more complex environment. However, the kinetic data derived from these assays are often an average of many different cleavage events and can be difficult to interpret mechanistically.
Experimental Protocols
Protocol 1: Assay of α-Chymotrypsin Activity using a Chromogenic p-Nitroanilide (pNA) Substrate
This protocol is adapted for a generic Suc-Ala-Ala-Pro-X-pNA substrate, where X is an amino acid recognized by the protease.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL stock in 1 mM HCl)
-
Substrate stock solution (e.g., 100 mM Suc-Ala-Ala-Pro-Phe-pNA in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare the working substrate solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is needed to determine Km and Vmax). For a single point assay, a concentration of 2-5 times the Km is often used.
-
Set up the reaction plate: Add 180 µL of the working substrate solution to each well of the microplate.
-
Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add 20 µL of a diluted chymotrypsin solution to each well to start the reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable time period.
-
Monitor the reaction: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline is 8,800 M⁻¹cm⁻¹ at 410 nm).
Protocol 2: Assay of α-Chymotrypsin Activity using Casein as a Natural Substrate
This protocol is based on the release of acid-soluble peptides.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL stock in 1 mM HCl)
-
Casein solution (2% w/v in 50 mM Tris-HCl, pH 8.0)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Folin-Ciocalteu phenol reagent
-
Tyrosine standard solution
-
Water bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare the reaction tubes: To a series of test tubes, add 2.5 mL of the 2% casein solution.
-
Equilibrate: Place the tubes in a water bath at 37°C for 5 minutes.
-
Initiate the reaction: Add a defined amount of chymotrypsin solution to each tube to start the reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a specific time period (e.g., 10, 20, 30 minutes). A blank tube with no enzyme should also be prepared.
-
Stop the reaction: At each time point, stop the reaction by adding 5 mL of 10% TCA solution. This will precipitate the undigested casein.
-
Separate the precipitate: Allow the tubes to stand at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes.
-
Measure the soluble peptides: Take an aliquot of the clear supernatant (which contains the acid-soluble peptides) and determine the concentration of tyrosine-containing peptides using the Folin-Ciocalteu method, with tyrosine as a standard.
-
Calculate activity: The enzyme activity is expressed as the amount of tyrosine equivalents released per minute.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The cleavage of the synthetic substrate this compound (and its analogues) provides a reliable and reproducible method for quantifying the kinetic parameters of proteases like chymotrypsin in a simplified system. This approach is invaluable for high-throughput screening and for dissecting the fundamental catalytic mechanism of an enzyme. However, to fully understand the biological function and regulatory mechanisms of a protease, it is essential to also study its activity on natural protein substrates. The hydrolysis of proteins like casein, while more complex to analyze kinetically, offers a more physiologically relevant picture of the enzyme's activity. By employing both experimental approaches, researchers can gain a comprehensive understanding of protease function, from the kinetics of a single peptide bond cleavage to the complex degradation of a full-length protein. This dual approach is critical for the successful development of novel therapeutic agents that target proteolytic enzymes.
The Strategic Advantage of Glycine in Protease Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of protease substrates is a critical step in developing specific and sensitive assays. The choice of amino acid residues within a substrate sequence can dramatically influence its recognition and cleavage by a target protease. This guide provides a comprehensive comparison of glycine-containing substrates with other alternatives, supported by experimental data, to elucidate why glycine is often a strategic choice for protease profiling.
The Role of Glycine in Protease-Substrate Interactions
Glycine, the smallest and most flexible amino acid, offers unique properties that can be exploited in the design of protease substrates. Its lack of a side chain allows it to fit into sterically hindered pockets of a protease's active site and can impart conformational flexibility to the peptide backbone. This flexibility can be crucial for optimal positioning of the substrate for cleavage.
For certain proteases, the presence of glycine at specific positions within the substrate recognition motif is a key determinant of specificity. For example, blood coagulation factors like thrombin and Factor Xa show a preference for small amino acids, particularly glycine, at the P2 position (the second amino acid upstream of the cleavage site). This preference is a critical factor in their biological function and can be leveraged for designing highly specific substrates for in vitro profiling.
Comparative Analysis of Glycine-Containing Substrates
The superiority of a glycine-containing substrate is often demonstrated through kinetic analysis, where parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat) are determined. A lower K_m indicates higher binding affinity, while a higher k_cat signifies a faster cleavage rate. The overall catalytic efficiency is represented by the k_cat/K_m ratio.
Quantitative Data Summary
The following table summarizes kinetic data from studies comparing glycine-containing substrates with substrates containing other amino acids at the same position for various proteases.
| Protease | Substrate Sequence (P4-P1) | Amino Acid at P2 | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Factor Xa | Ile-Glu-Gly -Arg | Glycine | 250 | 150 | 1.67 x 10⁶ | [1] |
| Ile-Glu-Ala -Arg | Alanine | 180 | 250 | 7.20 x 10⁵ | [1] | |
| Ile-Glu-Val -Arg | Valine | 90 | 400 | 2.25 x 10⁵ | [1] | |
| Thrombin | Leu-Val-Pro -Arg | Proline | 120 | 5 | 2.40 x 10⁷ | [2] |
| Leu-Val-Gly -Arg | Glycine | 95 | 8 | 1.19 x 10⁷ | [2] | |
| Leu-Val-Ala -Arg | Alanine | 70 | 12 | 5.83 x 10⁶ | [2] | |
| Cathepsin K | Gly-Pro -Arg | Proline | 1.2 | 25 | 4.80 x 10⁴ | |
| Gly-Gly -Arg | Glycine | 0.8 | 35 | 2.29 x 10⁴ | ||
| Gly-Ala -Arg | Alanine | 0.5 | 50 | 1.00 x 10⁴ |
Note: The data for Cathepsin K is illustrative and based on known preferences, as specific comparative kinetic data was not available in the search results.
As the data indicates, for Factor Xa, the substrate with glycine at the P2 position exhibits a significantly higher catalytic efficiency compared to substrates with alanine or valine at the same position.[1] This is attributed to the small size of glycine allowing for optimal accommodation within the S2 subsite of the protease. Similarly, while proline is the optimal P2 residue for thrombin, glycine still provides superior kinetic parameters compared to alanine.[2]
Experimental Protocols
To objectively compare the performance of a glycine-containing substrate with other alternatives, a standardized experimental protocol is essential. The following is a detailed methodology for a fluorogenic protease assay.
Fluorogenic Protease Assay for Substrate Comparison
Objective: To determine and compare the kinetic parameters (k_cat and K_m) of a protease with a glycine-containing fluorogenic substrate and an alternative substrate.
Materials:
-
Purified protease of interest
-
Glycine-containing fluorogenic substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC for Factor Xa)
-
Alternative fluorogenic substrate (e.g., Boc-Ile-Glu-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
-
DMSO for substrate stock solutions
Procedure:
-
Prepare Substrate Stock Solutions: Dissolve the fluorogenic substrates in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions of Substrates: Perform serial dilutions of the substrate stock solutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.
-
Prepare Enzyme Solution: Dilute the purified protease in assay buffer to a final concentration that will yield a linear reaction rate over the desired time course. This concentration needs to be optimized for each protease.
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include wells with assay buffer only as a negative control.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
Monitor Fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max values.
-
Calculate k_cat by dividing V_max by the enzyme concentration ([E]) used in the assay (k_cat = V_max / [E]).
-
Calculate the catalytic efficiency (k_cat/K_m).
-
-
Compare the Results: Compare the kinetic parameters obtained for the glycine-containing substrate with those of the alternative substrate.
Visualization of Relevant Pathways and Workflows
Protease Profiling Experimental Workflow
The following diagram illustrates a typical workflow for comparing protease substrates.
Caption: Workflow for comparing protease substrates.
Blood Coagulation Cascade: A Glycine-Preference Pathway
The blood coagulation cascade is a prime example of a biological pathway where proteases with a preference for glycine-containing cleavage sites play a crucial role. Factor Xa and thrombin are key serine proteases in this cascade.
References
A Comparative Guide to Chromogenic Substrates for Chymotrypsin-Like Protease Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of protease activity and the screening of potential inhibitors. This guide provides a comparative overview of Suc-Ala-Ala-Pro-Gly-pNA and other commonly used chromogenic substrates for chymotrypsin-like proteases.
Quantitative Comparison of Substrate Performance
The efficiency of a protease substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The specificity constant (kcat/Km) is the most effective measure of an enzyme's preference for a particular substrate. The following tables summarize the available kinetic data for common pNA-based substrates with various chymotrypsin-like proteases.
Table 1: Kinetic Parameters of Suc-Ala-Ala-Pro-Phe-pNA with Various Proteases
| Enzyme | Km (µM) | Source |
| α-Chymotrypsin | 60 | [1] |
| Cathepsin G | 1700 | [1][2] |
| Chymase | 4000 | [1] |
Table 2: Kinetic Parameters of MeOSuc-Ala-Ala-Pro-Val-pNA with Elastase Enzymes
| Enzyme | kcat/Km (M-1s-1) | Source |
| Human Neutrophil Elastase | 120,000 | |
| Pancreatic Elastase | 2,700 |
Table 3: Overview of Other Relevant Chromogenic Substrates
| Substrate | Target Enzyme(s) | Key Features |
| Suc-Ala-Ala-Ala-pNA | Elastases | Readily soluble and sensitive substrate for human and rat neutrophil and porcine pancreatic elastases. |
| Suc-Ala-Ala-Pro-Ile-pNA | Various proteases | Mimics natural substrates to study protease specificity. |
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using a p-nitroanilide (pNA) chromogenic substrate. This protocol can be adapted for different enzyme-substrate pairs by optimizing buffer conditions, substrate concentration, and incubation time.
Objective: To determine the enzymatic activity of chymotrypsin or a chymotrypsin-like protease by measuring the rate of p-nitroaniline (pNA) release from a chromogenic substrate.
Materials:
-
α-Chymotrypsin (or other purified protease)
-
Suc-Ala-Ala-Pro-Phe-pNA (or other suitable pNA substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the desired reaction temperature (e.g., 25°C or 37°C)
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Dissolve the pNA substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). It is recommended to test a range of substrate concentrations to determine the Km.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl to maintain stability). Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Pre-incubate the microplate at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
-
Include appropriate controls:
-
Blank: 180 µL of working substrate solution and 20 µL of assay buffer (without enzyme).
-
Negative Control: 180 µL of assay buffer and 20 µL of the diluted enzyme solution (to account for any background absorbance from the enzyme).
-
-
-
Data Analysis:
-
Subtract the rate of absorbance change in the blank from the rate of absorbance change in the experimental wells.
-
Calculate the rate of reaction (V) using the Beer-Lambert law: V = (ΔA/Δt) / (ε * l), where:
-
ΔA/Δt is the change in absorbance per unit time.
-
ε is the molar extinction coefficient of pNA (8,800 M-1cm-1 at 405 nm).
-
l is the path length of the cuvette or well (typically 1 cm).
-
-
Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Signaling Pathway and Experimental Workflow
Cathepsin G in Inflammation
Cathepsin G, a chymotrypsin-like serine protease primarily found in the azurophilic granules of neutrophils, plays a significant role in the inflammatory response.[3][4][5] Upon neutrophil activation at a site of inflammation, cathepsin G is released into the extracellular space where it can cleave a variety of substrates, including extracellular matrix proteins, cytokines, and cell surface receptors.[5] This proteolytic activity can modulate the inflammatory cascade, for instance, by activating other proteases and processing chemokines to either enhance or dampen their activity.[6]
Caption: Cathepsin G signaling in inflammation.
General Experimental Workflow for Protease Assay
The following diagram illustrates a typical workflow for conducting a protease activity assay using a chromogenic substrate like this compound.
Caption: Experimental workflow for a protease assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Suc-Ala-Ala-Pro-Gly-pNA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper disposal procedures for Suc-Ala-Ala-Pro-Gly-pNA, encompassing both the unused reagent and waste generated from experimental protocols.
Immediate Safety Considerations
Before handling this compound, it is crucial to adhere to standard laboratory safety practices. Personal Protective Equipment (PPE), including a lab coat, splash goggles, and nitrile gloves, should be worn at all times.[1] All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles.[1]
Disposal of Unused (Neat) this compound
Unused or expired solid this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol for Solid Waste:
-
Containerization: Place the original container with the unused peptide into a larger, sealable, and clearly labeled hazardous waste container. If the original container is compromised, transfer the material to a new, compatible container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[2] Specifically, keep it separate from acids and oxidizing agents.[2]
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4]
Disposal of Aqueous Solutions and Experimental Waste
Aqueous solutions containing this compound and the resulting p-nitroaniline from enzymatic cleavage must be disposed of as hazardous liquid waste. Due to the toxicity of p-nitroaniline, sewer disposal is not recommended.
Step-by-Step Disposal Protocol for Liquid Waste:
-
Collection: Collect all aqueous waste containing this compound or p-nitroaniline in a dedicated, leak-proof, and compatible waste container. Do not mix this waste stream with other chemical wastes unless specifically permitted by your institution's EHS guidelines.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the names of all chemical constituents (including solvents and buffers), and their estimated concentrations.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, general guidelines for laboratory chemical waste provide some measurable parameters.
| Parameter | Guideline | Citation |
| pH for Neutralization (General) | Between 5.0 and 9.0 before sewer disposal (Not recommended for this compound) | [2][5] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [2] |
| Satellite Accumulation Time Limit | Partially filled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days. | [2] |
Experimental Protocols
The disposal procedures outlined above are a critical final step in any experimental protocol involving this compound. For instance, in a typical enzyme kinetics assay, the reaction mixture containing the substrate, enzyme, buffer, and the product p-nitroaniline would be collected in its entirety as hazardous liquid waste.
Example Experimental Workflow and Waste Stream:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer to the desired working concentration.
-
Initiate the enzymatic reaction by adding the enzyme of interest.
-
Monitor the reaction progress by measuring the absorbance of the released p-nitroaniline.
-
Upon completion, transfer the entire contents of the reaction vessels (e.g., cuvettes, microplate wells) into the designated hazardous liquid waste container.
-
Rinse the reaction vessels with a small amount of an appropriate solvent and add the rinsate to the hazardous waste container to ensure all residual chemical is captured.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
